4,9-Dimethoxycanthin-6-one
Description
The exact mass of the compound this compound is 280.08479225 g/mol and the complexity rating of the compound is 478. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-20-9-3-4-10-11-5-6-17-15-13(21-2)8-14(19)18(16(11)15)12(10)7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMNWMYQWQQWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4N2C(=O)C=C(C4=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Biosynthetic Pathway of 4,9-Dimethoxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biosynthetic pathway of 4,9-dimethoxycanthin-6-one, a member of the canthin-6-one class of β-carboline alkaloids. These compounds, isolated from plant families such as Simaroubaceae and Rutaceae, are of significant interest due to their broad spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] This guide details the current understanding of the biosynthetic route, presents available quantitative data, outlines key experimental methodologies, and provides visualizations of the core pathways and workflows.
Core Biosynthetic Pathway to the Canthin-6-one Skeleton
The biosynthesis of all canthin-6-one alkaloids originates from the amino acid L-tryptophan.[3][4] The foundational pathway leading to the tetracyclic canthin-6-one core has been primarily elucidated through isotopic labeling experiments in plant cell cultures of Ailanthus altissima.[4] The key steps involve the formation of a β-carboline intermediate followed by the cyclization of the fourth (D) ring.
The generally accepted pathway proceeds as follows:
-
Decarboxylation: L-Tryptophan is decarboxylated to form tryptamine.
-
Condensation & Cyclization: Tryptamine condenses with a partner molecule, suggested to be derived from α-ketoglutarate, and undergoes cyclization.[2]
-
Intermediate Formation: A series of intermediates are formed, including dihydro-β-carboline-1-propionic acid and β-carboline-1-propionic acid, through oxidation and cyclization steps.[4]
-
Lactamization: The final ring closure and lactam formation yield the stable canthin-6-one skeleton.
Hypothesized Formation of this compound
The specific enzymatic steps leading to this compound have not been fully elucidated. However, based on the biosynthesis of other decorated natural products, the final methoxy groups are installed in late-stage tailoring reactions. This process is hypothesized to involve two key enzymatic steps:
-
Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) are likely responsible for introducing hydroxyl groups at the C-4 and C-9 positions of the canthin-6-one core, forming a dihydroxylated intermediate.
-
O-Methylation: Two sequential O-methylation steps, catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), transfer methyl groups from the donor molecule SAM to the hydroxyl groups, yielding the final this compound product.[5][6]
While OMTs involved in flavonoid and alkaloid biosynthesis have been characterized in various plants, the specific enzymes responsible for canthin-6-one methylation remain to be identified.[7]
Quantitative Data
Specific quantitative data for the biosynthetic yield of this compound from natural sources or cell cultures is not available in the reviewed literature. However, data from related canthin-6-ones produced in plant cell suspension cultures provide a benchmark for potential yields.
| Compound(s) | Plant Source / Culture System | Yield (% of Dry Weight) | Reference(s) |
| This compound | Data Not Available | Data Not Available | - |
| Canthin-6-one & 1-Methoxycanthin-6-one (Combined) | Ailanthus altissima (Callus Culture) | 1.38% | [8] |
| Canthin-6-one & 1-Methoxycanthin-6-one (Combined) | Ailanthus altissima (Suspension) | 1.27% | [8] |
| Canthin-6-one Alkaloids (Total) | Brucea javanica (Suspension) | Not specified | [9] |
Key Experimental Protocols
Protocol 1: Pathway Elucidation via Isotopic Labeling
This protocol describes a generalized method for tracing the biosynthetic pathway of canthin-6-one alkaloids using radiolabeled precursors in a plant cell suspension culture, based on the foundational experiments performed on Ailanthus altissima.[4]
Objective: To confirm L-tryptophan as the precursor and identify intermediates in the canthin-6-one biosynthetic pathway.
Methodology:
-
Establishment of Cell Culture:
-
Initiate callus from sterile explants (e.g., leaves, stems) of the source plant on solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-D, NAA).[10]
-
Transfer established callus to liquid MS medium to create a fine cell suspension culture. Maintain cultures on a gyratory shaker at 25 ± 2°C in the dark.
-
Subculture the cells every 2-3 weeks to ensure logarithmic growth.
-
-
Precursor Feeding:
-
To a healthy, log-phase cell suspension culture (e.g., 100 mL), add a sterile solution of [methylene-¹⁴C]-L-tryptophan to a final concentration of 1-5 µCi.
-
Incubate the culture under standard conditions for a defined period (e.g., 24, 48, 72 hours) to allow for uptake and metabolism of the labeled precursor.
-
-
Extraction:
-
Separate the cells from the medium by vacuum filtration.
-
Lyophilize (freeze-dry) the cells to obtain a dry weight.
-
Perform a solvent extraction of the dried cell mass, typically using methanol or ethanol, followed by partitioning with a less polar solvent like dichloromethane or ethyl acetate to isolate the alkaloid fraction.
-
-
Analysis and Identification:
-
Concentrate the alkaloid extract and spot it onto a Thin-Layer Chromatography (TLC) plate alongside non-labeled standards of known canthin-6-one intermediates and final products.
-
Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol).
-
Visualize the spots under UV light.
-
Perform autoradiography on the TLC plate to detect radioactive spots corresponding to the labeled precursor and its metabolites.
-
For definitive identification and quantification, scrape the radioactive spots from the TLC plate, elute the compounds, and analyze them using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS).
-
Protocol 2: General Isolation and Purification
This protocol provides a general methodology for the extraction, isolation, and purification of canthin-6-one alkaloids from dried plant material.[1][11]
Objective: To obtain pure this compound for structural elucidation and biological screening.
Methodology:
-
Plant Material Preparation:
-
Collect the relevant plant part (e.g., stem bark, roots).[1]
-
Air-dry the material in the shade to prevent degradation of phytochemicals.
-
Grind the dried material into a fine powder to maximize the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable solvent, such as methanol, at room temperature for 24-72 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation (Optional):
-
For complex extracts, perform liquid-liquid partitioning. Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Canthin-6-ones typically partition into the dichloromethane or ethyl acetate fractions.
-
-
Chromatographic Separation:
-
Subject the alkaloid-rich fraction to column chromatography using silica gel as the stationary phase.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding ethyl acetate or methanol.
-
Collect fractions and monitor them by TLC, visualizing with UV light or an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
-
Purification:
-
Combine fractions containing the target compound, as indicated by TLC.
-
Perform further purification using preparative TLC or, more commonly, preparative or semi-preparative HPLC on a C18 column to obtain the pure compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using modern spectroscopic techniques, including Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) for structural confirmation.
-
References
- 1. A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of canthin-6-one alkaloids by cell suspension cultures of Brucea javanica (L.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. benchchem.com [benchchem.com]
In-Depth Technical Guide: The Biological Activity of 4,9-Dimethoxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,9-Dimethoxycanthin-6-one is a naturally occurring β-carboline alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its biological effects, with a particular focus on its anti-cancer properties. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development. It is important to note that in scientific literature, this compound is often referred to as 4,5-dimethoxycanthin-6-one; for the purpose of this guide, these names are considered synonymous, reflecting potential variations in chemical nomenclature.
Core Biological Activities
Extensive research has demonstrated that this compound exhibits a range of biological effects, including anti-inflammatory, antiviral, antihypertensive, and notably, potent anti-cancer activities.[1] The primary focus of recent studies has been its efficacy against glioblastoma, one of the most aggressive forms of brain cancer.
Anti-Cancer Activity in Glioblastoma
This compound has emerged as a promising therapeutic agent for glioblastoma.[2] Its mechanism of action is multifaceted, primarily centered on the inhibition of Lysine-Specific Demethylase 1 (LSD1), a key enzyme implicated in tumorigenesis.[1][2][3]
Mechanism of Action:
-
LSD1 Inhibition: this compound acts as a novel inhibitor of LSD1.[1][2][3] LSD1 plays a crucial role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, this compound alters the epigenetic landscape of cancer cells, leading to the suppression of proliferation and the induction of programmed cell death.[1]
-
Induction of Apoptosis and Pyroptosis: The compound effectively induces both apoptosis (programmed cell death) and pyroptosis (a highly inflammatory form of programmed cell death) in glioblastoma cells.[1][2][3] This is achieved through the modulation of key signaling pathways that control cell survival and death.
-
Inhibition of Glioblastoma Stem Cells: Beyond its effects on the bulk of tumor cells, this compound has been shown to inhibit the formation and promote the differentiation of glioblastoma stem cells (GSCs).[4][5] GSCs are a subpopulation of tumor cells responsible for tumor initiation, maintenance, and resistance to therapy. The compound achieves this by inhibiting the interaction between TSPAN1 (Tetraspanin 1) and TM4SF1 (Transmembrane 4 L six family member 1), two proteins implicated in glioblastoma progression.[4][5]
Quantitative Data
While much of the research has focused on the qualitative aspects of its biological activity, the potent anti-cancer effects of this compound and related compounds have been quantified in various studies.
| Compound/Derivative | Cell Line(s) | Activity Type | IC50 Value (µM) | Reference(s) |
| 9-methoxycanthin-6-one | HT-29 (Colorectal) | Cytotoxicity | 3.79 ± 0.069 | [6] |
| 9-methoxycanthin-6-one | A2780 (Ovarian) | Cytotoxicity | 4.04 ± 0.36 | [6] |
| 9-methoxycanthin-6-one | HeLa (Cervical) | Cytotoxicity | 4.30 ± 0.27 | [6] |
| 9-methoxycanthin-6-one | A375 (Skin) | Cytotoxicity | 5.71 ± 0.20 | [6] |
| 9-methoxycanthin-6-one | SKOV-3 (Ovarian) | Cytotoxicity | 5.80 ± 0.40 | [6] |
| 9-methoxycanthin-6-one | MCF-7 (Breast) | Cytotoxicity | 15.09 ± 0.99 | [6] |
| 4,5-dimethoxycanthin-6-one | T98G, U251 (Glioblastoma) | Anti-proliferative | Potent activity observed at 4 µM | [1] |
Signaling Pathways
The anti-cancer effects of this compound are mediated through the modulation of several critical signaling pathways.
Figure 1: Inhibition of LSD1-mediated cell proliferation.
Figure 2: Downregulation of AKT/mTOR and MAPK signaling.
Figure 3: Induction of the pyroptotic cell death pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4,5-Dimethoxycanthin-6-one Inhibits Glioblastoma Stem Cell and Tumor Growth by Inhibiting TSPAN1 Interaction with TM4SF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Unraveling the Anticancer Potential of 4,9-Dimethoxycanthin-6-one: A Mechanistic Whitepaper
For Immediate Release
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular mechanisms underlying the anticancer properties of 4,9-dimethoxycanthin-6-one, a notable member of the canthin-6-one class of alkaloids. While research on this specific isomer is emerging, this document synthesizes the current understanding of its mode of action, drawing parallels with closely related and well-studied canthin-6-one derivatives. The information presented herein is intended to provide a foundational resource for researchers engaged in the discovery and development of novel oncology therapeutics.
Core Tenets of Canthin-6-one Anticancer Activity
Canthin-6-one alkaloids, including the 4,9-dimethoxy derivative, are recognized for their significant cytotoxic effects against a range of cancer cell lines. The primary mechanisms contributing to their anticancer activity are multifaceted and predominantly revolve around the induction of programmed cell death (apoptosis), interference with the cell cycle, and the modulation of critical signaling pathways that govern cell proliferation and survival.
Quantitative Analysis of Cytotoxicity
While specific IC50 values for this compound are not extensively documented in publicly available literature, data from closely related analogs such as 9-methoxycanthin-6-one provide valuable insights into the potential potency of this compound class.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [1] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [1] | |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [1] | |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [1] | |
| A375 | Skin Cancer | 5.71 ± 0.20 | [1] | |
| HeLa | Cervical Cancer | 4.30 ± 0.27 | [1] |
Table 1: Cytotoxic Activity of 9-Methoxycanthin-6-one in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's efficacy in inhibiting the proliferation of a diverse panel of human cancer cell lines.
Mechanistic Deep Dive: Signaling Pathways and Cellular Effects
The anticancer effects of canthin-6-ones are underpinned by their ability to modulate key cellular processes and signaling cascades.
Induction of Apoptosis
A hallmark of canthin-6-one activity is the induction of apoptosis. This is a crucial mechanism for eliminating cancerous cells. Studies on related compounds indicate that this process is often mediated through:
-
Caspase Activation: Canthin-6-ones have been shown to induce the activation of key executioner caspases, such as caspase-3, caspase-8, and caspase-9.[2]
-
Modulation of Apoptotic Proteins: These compounds can alter the expression of proteins involved in the apoptotic cascade. For instance, 4,5-dimethoxycanthin-6-one has been observed to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein BCL-2.[3]
Figure 1: Proposed Apoptotic Pathway. This diagram illustrates the potential mechanism by which this compound may induce apoptosis in cancer cells.
Cell Cycle Arrest
Canthin-6-one derivatives have been reported to interfere with the normal progression of the cell cycle, a critical process for cancer cell proliferation. For example, 10-methoxy-canthin-6-one has been shown to cause cell cycle arrest at the G2/M phase.[4][5] This is often accompanied by the modulation of key cell cycle regulatory proteins.
Figure 2: Cell Cycle Arrest Workflow. This diagram depicts the potential point of intervention of this compound in the cell cycle, leading to an arrest at the G2/M phase.
Inhibition of Pro-Survival Signaling Pathways
The anticancer activity of canthin-6-ones is also attributed to their ability to inhibit key signaling pathways that promote cancer cell growth and survival. Notably, 4,5-dimethoxycanthin-6-one has been identified as an inhibitor of the AKT/mTOR and MAPK signaling pathways in glioblastoma cells.[3]
Figure 3: Inhibition of Pro-Survival Pathways. This diagram illustrates how this compound might inhibit the AKT/mTOR and MAPK signaling pathways, leading to reduced cancer cell proliferation and survival.
Detailed Experimental Protocols
To facilitate further research and validation of the findings related to canthin-6-ones, this section provides an overview of the key experimental methodologies typically employed.
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of the compound on cancer cells and to calculate the IC50 value.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
-
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Purpose: To quantify the percentage of apoptotic and necrotic cells following treatment.
-
Protocol:
-
Treat cells with this compound at the desired concentration for the specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis
-
Purpose: To detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
The available evidence on canthin-6-one alkaloids strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its putative mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of critical pro-survival signaling pathways, provide a solid foundation for its therapeutic potential.
Future research should focus on:
-
Definitive Cytotoxicity Studies: Establishing the specific IC50 values of this compound across a broad panel of cancer cell lines.
-
In-depth Mechanistic Validation: Elucidating the precise molecular targets and confirming its effects on the apoptotic, cell cycle, and signaling pathways in various cancer models.
-
In Vivo Efficacy: Evaluating the antitumor activity and safety profile of this compound in preclinical animal models.
This technical guide serves as a comprehensive starting point for the scientific community to build upon, with the ultimate goal of translating the potential of this compound into a novel and effective cancer therapy.
References
- 1. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
4,5-Dimethoxycanthin-6-one: A Novel Inhibitor of Lysine-Specific Demethylase 1 (LSD1) for Glioblastoma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising therapeutic target in oncology due to its frequent overexpression in various cancers, including glioblastoma. This technical guide provides a comprehensive overview of 4,5-Dimethoxycanthin-6-one, a novel small molecule inhibitor of LSD1. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the evaluation of this compound. Furthermore, it includes visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of oncology and epigenetic drug discovery.
Introduction to LSD1 in Glioblastoma
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] The demethylation of H3K4 is associated with gene repression, while the demethylation of H3K9 can lead to gene activation. This dual function allows LSD1 to modulate the expression of a wide array of genes involved in cell proliferation, differentiation, and tumorigenesis.[1][2]
In glioblastoma, one of the most aggressive forms of brain cancer, LSD1 is often overexpressed and its elevated activity is correlated with poor prognosis.[3] LSD1 contributes to the malignant phenotype of glioblastoma by repressing tumor suppressor genes and activating oncogenic pathways.[3] Consequently, the inhibition of LSD1 presents a compelling therapeutic strategy for the treatment of glioblastoma.
4,5-Dimethoxycanthin-6-one: A Novel LSD1 Inhibitor
4,5-Dimethoxycanthin-6-one is a canthinone alkaloid that has been identified as a novel inhibitor of LSD1.[3] Preclinical studies have demonstrated its potent anti-cancer effects in glioblastoma cell lines and in vivo models.[3] This compound has been shown to inhibit the proliferation of glioblastoma cells and induce programmed cell death through apoptosis and pyroptosis.[3]
Mechanism of Action
4,5-Dimethoxycanthin-6-one exerts its anti-tumor effects by directly inhibiting the enzymatic activity of LSD1.[3] This inhibition leads to an increase in the methylation of H3K4, which in turn alters the expression of downstream target genes. The primary signaling pathways affected by the inhibition of LSD1 with 4,5-Dimethoxycanthin-6-one in glioblastoma are the AKT/mTOR and MAPK pathways.[4]
LSD1 Signaling Pathway
The following diagram illustrates the central role of LSD1 in gene regulation and the impact of its inhibition by 4,5-Dimethoxycanthin-6-one.
Caption: LSD1 signaling pathway and the inhibitory effect of 4,5-Dimethoxycanthin-6-one.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of 4,5-Dimethoxycanthin-6-one.
Table 1: In Vitro Efficacy
| Cell Line | Assay | Endpoint | Result | Reference |
| U251, T98G | MTT Assay | Cell Viability | Dose-dependent decrease | [5] |
| U251, T98G | LSD1 Enzymatic Assay | LSD1 Activity | Dose-dependent inhibition | [5] |
| U251, T98G | Western Blot | p-AKT, p-mTOR, p-c-Raf, p-MEK1 | Decreased expression at 4 µM | [6] |
| U251, T98G | qRT-PCR | BAX, Cleaved-caspase3 | Increased expression at 4 µM | [5] |
| U251, T98G | qRT-PCR | BCL-2, XIAP | Decreased expression at 4 µM | [5] |
| U251, T98G | TUNEL Assay | Apoptosis | Increased number of TUNEL-positive cells | [5] |
| U251, T98G | qRT-PCR & Western Blot | NLRP3, Caspase1, IL-1β, IL-18 | Increased expression at 4 µM | [6] |
| U251, T98G | Wound Scratch Assay | Cell Migration | Inhibition at 4 µM | [5] |
| U251, T98G | Colony Formation Assay | Clonogenic Growth | Reduced number of colonies at 4 µM | [5] |
Table 2: In Vivo Efficacy
| Animal Model | Treatment | Endpoint | Result | Reference |
| BALB/c nude mice with U251 xenografts | 4,5-Dimethoxycanthin-6-one (4 µM) | Tumor Volume & Mass | Significantly reduced compared to control | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture
Human glioblastoma cell lines (U251, T98G, U87) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.
-
Treat the cells with various concentrations of 4,5-Dimethoxycanthin-6-one for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
LSD1 Enzymatic Activity Assay
The Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) can be used according to the manufacturer's instructions.[5]
-
A di-methylated histone H3-K4 LSD1 substrate is coated onto strip wells.
-
Active LSD1 is added to the wells in the presence or absence of 4,5-Dimethoxycanthin-6-one.
-
The LSD1-demethylated products are recognized by a specific antibody.
-
The amount of demethylated product, which is proportional to enzyme activity, is measured colorimetrically at 450 nm.
Western Blot Analysis
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
qRT-PCR for Gene Expression Analysis
-
Extract total RNA from cells using TRIzol reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using SYBR Green master mix on a real-time PCR system.
-
The relative gene expression is calculated using the 2-ΔΔCt method with GAPDH as the internal control.
In Vivo Xenograft Model
-
Subcutaneously inject 5 x 10⁶ U251 cells into the flank of 4-6 week old male BALB/c nude mice.
-
When tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer 4,5-Dimethoxycanthin-6-one (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of 4,5-Dimethoxycanthin-6-one.
Caption: Preclinical evaluation workflow for 4,5-Dimethoxycanthin-6-one.
Conclusion
4,5-Dimethoxycanthin-6-one represents a promising novel LSD1 inhibitor with significant therapeutic potential for glioblastoma. Its ability to inhibit key oncogenic signaling pathways and induce multiple forms of programmed cell death in glioblastoma cells underscores its importance as a lead compound for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to facilitate ongoing research and development efforts in the field of epigenetic cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
The Anti-inflammatory Potential of 4,9-Dimethoxycanthin-6-one: A Technical Guide for Researchers
Disclaimer: This technical guide summarizes the known anti-inflammatory effects of the canthin-6-one alkaloid class. Direct experimental data on 4,9-Dimethoxycanthin-6-one is limited in the currently available scientific literature. The information presented herein is primarily based on studies of structurally related canthin-6-one derivatives and is intended to provide a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this compound.
Introduction
Canthin-6-one and its derivatives represent a class of β-carboline alkaloids that have garnered significant interest for their diverse biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties.[1] This guide focuses on the potential anti-inflammatory effects of this compound, drawing parallels from the broader family of canthin-6-ones. These compounds have been shown to modulate key inflammatory pathways, suggesting their potential as therapeutic agents for chronic inflammatory diseases.
Quantitative Data on the Anti-inflammatory Effects of Canthin-6-one Derivatives
The following tables summarize quantitative data from in vitro and in vivo studies on various canthin-6-one derivatives, illustrating their anti-inflammatory efficacy.
Table 1: In Vitro Anti-inflammatory Activity of Canthin-6-one Derivatives
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration/IC₅₀ | Reference |
| Canthin-6-one | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS Expression | 1 and 5 µM (significant inhibition) | [2] |
| Canthin-6-one | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | PGE₂ Production | 1 and 5 µM (marked suppression) | [2] |
| Canthin-6-one | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | MCP-1 Expression | Not specified (significant reduction) | [2] |
| Canthin-6-one | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α Expression | Not specified (significant reduction) | [2] |
| 4-methoxy-5-hydroxycanthin-6-one | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NO Production | Not specified (significant inhibition) | [3] |
| 4-methoxy-5-hydroxycanthin-6-one | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α Release | Not specified (significant inhibition) | [3] |
| 9-hydroxycanthin-6-one | Not specified | Not specified | NF-κB Inhibition | IC₅₀: 3.8 µM | [4] |
| 9-methoxycanthin-6-one | Not specified | Not specified | NF-κB Inhibition | IC₅₀: 7.4 µM | [4] |
Table 2: In Vivo Anti-inflammatory Activity of Canthin-6-one Derivatives
| Compound | Animal Model | Inflammatory Model | Dosage | Effect | Reference |
| Canthin-6-one | Rats | TNBS-induced colitis | 1, 5, and 25 mg/kg (oral gavage) | Reduced macroscopic and histopathological scores; decreased MPO, MDA; reduced TNF-α, IL-1β, IL-12p70, VEGF; increased IL-10. | [5] |
| 4-methoxy-5-hydroxycanthin-6-one | Rats | Carrageenan-induced paw edema | 3, 9, and 27 mg/kg (oral) | Reduced paw edema. | [3] |
| 4-methoxy-5-hydroxycanthin-6-one | Rats | Complete Freund's adjuvant (CFA)-induced chronic arthritis | 3, 9, and 27 mg/kg (oral) | Ameliorated chronic arthritis. | [3] |
Key Signaling Pathways
The anti-inflammatory effects of canthin-6-one alkaloids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Akt signaling pathways are prominent targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[6] Canthin-6-one and its derivatives have been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB activation and the subsequent expression of inflammatory mediators.[2]
Caption: NF-κB signaling pathway and the inhibitory action of canthin-6-ones.
Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is also implicated in the regulation of inflammation. Some studies have shown that canthin-6-one can reduce the phosphorylation of Akt in LPS-stimulated macrophages, suggesting another mechanism through which it exerts its anti-inflammatory effects.[2]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of the anti-inflammatory effects of canthin-6-one derivatives.
In Vitro Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm, and the nitrite concentration is calculated from a standard curve.
-
Cell Viability Assay: A concomitant cell viability assay (e.g., MTT or WST-1) is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
Western Blot Analysis for Inflammatory Proteins
-
Protein Extraction: Following treatment and stimulation as described above, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-Akt, Akt, and a loading control like β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Treatment: Animals are orally administered the test compound or vehicle. A positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after treatment, a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Caption: General experimental workflow for assessing anti-inflammatory effects.
Conclusion and Future Directions
While direct evidence for the anti-inflammatory effects of this compound is yet to be established, the extensive research on the canthin-6-one class of alkaloids strongly suggests its potential as a modulator of inflammatory responses. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the production of key inflammatory mediators.
Future research should focus on isolating or synthesizing this compound and evaluating its efficacy in established in vitro and in vivo models of inflammation. Head-to-head comparisons with other canthin-6-one derivatives would be valuable to elucidate the structure-activity relationships and the role of the methoxy groups at the C4 and C9 positions. Furthermore, detailed mechanistic studies are warranted to explore its effects on other inflammatory pathways and to identify its direct molecular targets. Such research will be crucial in determining the therapeutic potential of this compound for the treatment of inflammatory diseases.
References
- 1. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of 4,5-Dimethoxycanthin-6-one: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antitumor potential of 4,5-Dimethoxycanthin-6-one, a promising natural compound that has demonstrated significant activity against cancer, particularly glioblastoma. This document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action: A Novel LSD1 Inhibitor
4,5-Dimethoxycanthin-6-one has been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that is overexpressed in various cancers and plays a crucial role in tumorigenesis.[1][2][3][4][5] LSD1 promotes cancer cell proliferation and metastasis by modifying histones.[2] By inhibiting LSD1, 4,5-Dimethoxycanthin-6-one triggers a cascade of downstream effects that ultimately lead to cancer cell death and suppression of tumor growth.
The primary mechanism of action involves the inhibition of LSD1-mediated demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[6][7] This leads to the modulation of gene transcription related to proliferation, apoptosis, and pyroptosis.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of 4,5-Dimethoxycanthin-6-one in preclinical cancer models.
Table 1: In Vitro Cytotoxicity of 4,5-Dimethoxycanthin-6-one
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| U251 | Glioblastoma | MTT | 4 µM | Inhibition of proliferation | [6] |
| T98G | Glioblastoma | MTT | 4 µM | Inhibition of proliferation | [6] |
| U87 | Glioblastoma | MTT | Not specified | Sensitivity to inhibition | [7][8] |
Note: Specific IC50 values for 4,5-Dimethoxycanthin-6-one in these cell lines are not explicitly stated in the reviewed literature and require further investigation of the full-text articles.
Table 2: In Vivo Antitumor Activity of 4,5-Dimethoxycanthin-6-one in a U251 Glioblastoma Xenograft Model
| Treatment Group | Dosage/Concentration | Tumor Volume | Tumor Mass | Reference |
| Control | Vehicle | - | - | [6] |
| 4,5-Dimethoxycanthin-6-one | 4 µM (injected) | Significantly reduced | Significantly reduced | [6] |
Note: The reviewed literature states a "significant reduction" in tumor volume and mass but does not provide specific percentage of inhibition or raw data. Access to the full-text publication is recommended for detailed quantitative analysis.
Key Signaling Pathways Modulated by 4,5-Dimethoxycanthin-6-one
4,5-Dimethoxycanthin-6-one exerts its antitumor effects by modulating several critical signaling pathways.
LSD1-Mediated Regulation of AKT/mTOR and MAPK Pathways
As an LSD1 inhibitor, 4,5-Dimethoxycanthin-6-one suppresses the activation of the AKT/mTOR and MAPK signaling pathways, which are crucial for cell proliferation and survival.[6] Inhibition of these pathways contributes to the induction of apoptosis and pyroptosis in glioblastoma cells.[6]
Induction of Apoptosis and Pyroptosis
4,5-Dimethoxycanthin-6-one promotes programmed cell death through both apoptosis and pyroptosis. It upregulates the expression of pro-apoptotic proteins like BAX and Cleaved-caspase-3, while downregulating anti-apoptotic proteins such as BCL-2.[6] Furthermore, it increases the expression of key markers of pyroptosis, including Caspase-1, NLRP3, IL-1β, and IL-18.[6]
Inhibition of the TSPAN1/TM4SF1 Axis in Glioblastoma Stem Cells
Recent studies have revealed that 4,5-Dimethoxycanthin-6-one can also target glioblastoma stem cells (GSCs), which are implicated in tumor recurrence and treatment resistance.[9][10][11] It achieves this by inhibiting the interaction between TSPAN1 and TM4SF1, two proteins involved in GSC self-renewal and invasion.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antitumor potential of 4,5-Dimethoxycanthin-6-one.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., U87, U251, T98G)
-
Complete cell culture medium
-
4,5-Dimethoxycanthin-6-one (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of 4,5-Dimethoxycanthin-6-one. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic and late apoptotic cells.
Materials:
-
Cancer cell lines
-
4,5-Dimethoxycanthin-6-one
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 4,5-Dimethoxycanthin-6-one for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against LSD1, p-AKT, AKT, p-mTOR, mTOR, p-c-Raf, c-Raf, p-MEK1, MEK1, BAX, BCL-2, Cleaved Caspase-3, Caspase-1, NLRP3, TSPAN1, TM4SF1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
4,5-Dimethoxycanthin-6-one demonstrates significant antitumor potential, particularly in glioblastoma, by acting as a novel LSD1 inhibitor. Its ability to induce apoptosis and pyroptosis through the modulation of the AKT/mTOR and MAPK signaling pathways, as well as its activity against glioblastoma stem cells via the TSPAN1/TM4SF1 axis, makes it a compelling candidate for further drug development.
Future research should focus on:
-
Determining the precise IC50 values of 4,5-Dimethoxycanthin-6-one in a broader range of cancer cell lines.
-
Conducting more extensive in vivo studies to establish optimal dosing, assess long-term efficacy, and evaluate potential toxicity.
-
Investigating the potential for combination therapies with existing chemotherapeutic agents or targeted therapies to enhance its antitumor effects.
-
Exploring the full spectrum of its molecular targets and downstream signaling effects to uncover additional mechanisms of action.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising therapeutic potential of 4,5-Dimethoxycanthin-6-one in the fight against cancer.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4,5-Dimethoxycanthin-6-one Inhibits Glioblastoma Stem Cell and Tumor Growth by Inhibiting TSPAN1 Interaction with TM4SF1 - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. 4,5-Dimethoxycanthin-6-one Inhibits Glioblastoma Stem Cell and Tumor Growth by Inhibiting TSPAN1 Interaction with TM4SF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of Canthin-6-one Alkaloids: A Technical Overview with a Focus on 4,9-Dimethoxycanthin-6-one
Disclaimer: This document provides a comprehensive overview of the antimicrobial spectrum of canthin-6-one alkaloids based on available scientific literature. It is important to note that specific experimental data on the antimicrobial activity of 4,9-Dimethoxycanthin-6-one is not prevalent in the reviewed literature. The data presented herein pertains to the parent compound, canthin-6-one, and its other derivatives, which can serve as a scientific reference for the potential antimicrobial profile of this compound.
Introduction
Canthin-6-one alkaloids are a subclass of β-carboline alkaloids characterized by an additional D-ring.[1] These natural products, primarily isolated from plant families such as Rutaceae and Simaroubaceae, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] Among these, their antimicrobial properties against a range of pathogenic bacteria and fungi are of particular importance, especially in the context of rising antimicrobial resistance. This guide summarizes the existing quantitative data on the antimicrobial spectrum of canthin-6-one derivatives, details the experimental protocols used for their evaluation, and visualizes key experimental workflows and proposed mechanisms of action.
Antimicrobial Spectrum of Canthin-6-one Derivatives
The antimicrobial activity of canthin-6-one and its analogues has been evaluated against various microorganisms, including clinically relevant bacteria and fungi. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antibacterial Activity
Canthin-6-one derivatives have demonstrated notable activity against several Gram-positive and some Gram-negative bacteria. The parent compound, canthin-6-one, has shown efficacy against Staphylococcus aureus, including multidrug-resistant (MDR) and methicillin-resistant (MRSA) strains, as well as various Mycobacterium species.[2]
Antifungal Activity
The antifungal potential of canthin-6-ones has also been explored. Canthin-6-one has been reported to inhibit the growth of pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and the plant pathogen Fusarium oxysporum.[1][3]
Data Summary
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for canthin-6-one and its derivatives against a panel of bacteria and fungi.
Table 1: Antibacterial Activity of Canthin-6-one Derivatives
| Compound | Bacterium | Strain | MIC (µg/mL) | Reference |
| Canthin-6-one | Mycobacterium species | Fast-growing | 8 - 32 | [2] |
| Canthin-6-one | Staphylococcus aureus | MDR and MRSA | 8 - 64 | [2] |
| 10-Hydroxycanthin-6-one Ester Derivatives | Bacillus cereus | - | 3.91 - 31.25 | [2] |
| 10-Hydroxycanthin-6-one Ester Derivatives | Bacillus subtilis | - | 3.91 - 31.25 | [2] |
| 10-Hydroxycanthin-6-one Ester Derivatives | Ralstonia solanacearum | - | 3.91 - 31.25 | [2] |
| 10-Hydroxycanthin-6-one Ester Derivatives | Pseudomonas syringae | - | 3.91 - 31.25 | [2] |
| Quaternized 10-Methoxycanthin-6-one Derivatives | Ralstonia solanacearum | - | 3.91 | [4] |
| Quaternized 10-Methoxycanthin-6-one Derivatives | Pseudomonas syringae | - | 3.91 | [4] |
Table 2: Antifungal Activity of Canthin-6-one Derivatives
| Compound | Fungus | Strain | MIC (µg/mL) | Reference |
| Canthin-6-one | Candida albicans | - | Inhibition at 50 µg/mL | [1] |
| Canthin-6-one | Cryptococcus neoformans | - | Inhibition at 50 µg/mL | [1] |
| Canthin-6-one | Fusarium oxysporum f. sp. cucumerinum | - | 32.0 | [3] |
| 10-Hydroxycanthin-6-one Ester Derivatives | Alternaria solani | - | >50 | [2] |
| 10-Hydroxycanthin-6-one Ester Derivatives | Fusarium graminearum | - | <50 (100% inhibition at 50 µg/mL) | [2] |
| 10-Hydroxycanthin-6-one Ester Derivatives | Fusarium solani | - | >50 | [2] |
Experimental Protocols
The antimicrobial activity of canthin-6-one derivatives is predominantly determined using the broth microdilution method.[1][2][5] This is a standardized technique used to determine the MIC of an antimicrobial agent.[6]
Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Test compound (e.g., canthin-6-one derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with solvent)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate wells using the appropriate growth medium. The concentration range is selected based on the expected activity of the compound.
-
Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the growth medium to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension. Control wells are also included: a positive control with a known antimicrobial agent, a negative control with the solvent used to dissolve the compound, and a growth control with only the medium and inoculum.
-
Incubation: The inoculated microtiter plates are incubated under appropriate conditions (temperature, time, and sometimes agitation) for the specific microorganism being tested.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative proteomics reveals the antifungal effect of canthin-6-one isolated from Ailanthus altissima against Fusarium oxysporum f. sp. cucumerinum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4,9-Dimethoxycanthin-6-one and its Analogs: A Technical Guide for Cancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
The indolo[3,2,1-de][1][2]naphthyridine alkaloid, canthin-6-one, and its derivatives have emerged as a promising class of compounds in anticancer research. Their planar tetracyclic structure allows for intercalation into DNA, and various substitutions on this core have been shown to modulate their cytotoxic and mechanistic profiles. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of canthin-6-one derivatives, with a focus on 4,9-dimethoxycanthin-6-one and related analogs. It details quantitative biological data, experimental methodologies, and the key signaling pathways implicated in their anticancer effects.
Structure-Activity Relationship of Canthin-6-one Derivatives
Systematic modifications of the canthin-6-one scaffold have revealed critical insights into the structural requirements for potent anticancer activity. The following sections summarize the key findings based on the position of substitution.
Substitutions at the C-2 Position
Recent studies have focused on introducing various amide side chains at the C-2 position of the canthin-6-one core, leading to the development of novel derivatives with enhanced antiproliferative activity and improved water solubility.[3][4][5][6] A series of compounds, designated 8a-l, were synthesized and evaluated against a panel of human cancer cell lines.[3][4][5][6]
The antiproliferative effects of these C-2 substituted derivatives were assessed using the MTT assay against four human cancer cell lines: HT29 (colon), H1975 (lung adenocarcinoma), A549 (lung), and MCF-7 (breast).[3][4][5][6] The results, summarized in Table 1, indicate that most of these derivatives exhibit potent cytotoxicity, with IC50 values in the low micromolar range.[3][4][5][6]
Table 1: In Vitro Antiproliferative Activity (IC50, μM) of C-2 Substituted Canthin-6-one Derivatives (8a-l)
| Compound | R Group | HT29 | H1975 | A549 | MCF-7 | CCD841 (Normal) |
| Canthin-6-one (CO) | H | 8.6 ± 1.2 | 10.7 ± 1.5 | 7.6 ± 0.9 | 9.8 ± 1.3 | > 50 |
| 8a | -NH(CH₂)₂N(CH₃)₂ | 3.5 ± 0.4 | 4.1 ± 0.5 | 3.8 ± 0.4 | 4.5 ± 0.6 | ND |
| 8b | -NH(CH₂)₃N(CH₃)₂ | 2.8 ± 0.3 | 3.5 ± 0.4 | 3.1 ± 0.3 | 3.9 ± 0.5 | ND |
| 8c | -NH(CH₂)₂OH | 4.2 ± 0.5 | 5.0 ± 0.6 | 4.5 ± 0.5 | 5.3 ± 0.7 | ND |
| 8d | -NH(CH₂)₃OH | 3.9 ± 0.4 | 4.6 ± 0.5 | 4.1 ± 0.4 | 4.9 ± 0.6 | ND |
| 8e | 4-Morpholinyl | 2.1 ± 0.2 | 2.8 ± 0.3 | 2.5 ± 0.3 | 3.1 ± 0.4 | ND |
| 8f | 1-Pyrrolidinyl | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.8 ± 0.3 | 3.5 ± 0.4 | ND |
| 8g | 1-Piperidinyl | 2.3 ± 0.2 | 2.9 ± 0.3 | 2.6 ± 0.3 | 3.3 ± 0.4 | ND |
| 8h | 4-Methyl-1-piperazinyl | 1.0 ± 0.1 | 1.9 ± 0.2 | 1.5 ± 0.2 | 1.7 ± 0.2 | 17.1 ± 2.5 |
| 8i | 4-Ethyl-1-piperazinyl | 1.3 ± 0.1 | 2.1 ± 0.2 | 1.8 ± 0.2 | 2.0 ± 0.2 | ND |
| 8j | 4-(2-Hydroxyethyl)-1-piperazinyl | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.2 ± 0.2 | 2.6 ± 0.3 | ND |
| 8k | -NHCH₂CH(OH)CH₂OH | 4.8 ± 0.6 | 5.5 ± 0.7 | 5.1 ± 0.6 | 5.9 ± 0.8 | ND |
| 8l | -NH-Ph | > 10 | > 10 | > 10 | > 10 | ND |
Data are presented as mean ± standard deviation (n=3). ND: Not Determined. Data sourced from[3][4][5][6].
-
Introduction of an amide side chain at C-2 generally enhances anticancer activity compared to the parent canthin-6-one.
-
The nature of the substituent on the amide nitrogen is crucial. Derivatives with a terminal N-methylpiperazine group (8h ) exhibited the most potent and selective activity, being 5- to 9-fold more active than canthin-6-one against the tested cancer cell lines and showing a 17-fold selectivity for colon cancer cells (HT29) over normal colon epithelial cells (CCD841).[3][4]
-
Cyclic amine moieties appear to be more favorable than acyclic amines.
-
Introduction of a bulky aromatic group (8l) significantly reduces activity.
Substitutions at Other Positions
While extensive data on systematic modifications at other positions is less available, some key findings have been reported:
-
4,5-Dimethoxycanthin-6-one has been identified as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1), demonstrating activity against glioblastoma cells. This suggests that methoxy groups at these positions are favorable for targeting specific epigenetic pathways.
-
9-Methoxycanthin-6-one has shown significant in vitro anticancer effects against a range of cancer cell lines, including ovarian, breast, colorectal, skin, and cervical cancer, with IC50 values ranging from 3.79 to 15.09 μM.[7]
-
9-Hydroxycanthin-6-one and 9-methoxycanthin-6-one-N-oxide have also demonstrated cytotoxic activity.[7]
-
1-Methoxy-canthin-6-one has been shown to induce apoptosis in Jurkat cells, particularly in combination with TRAIL.[8]
-
A study on various canthin-6-one alkaloids, including 4,5-dimethoxy-10-hydroxy-canthin-6-one , 8-hydroxy-canthin-6-one , and 5-hydroxy-4-methoxycanthin-6-one , revealed significant cytotoxic activity against nasopharyngeal carcinoma cells.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature on canthin-6-one derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the canthin-6-one derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the canthin-6-one derivatives and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.[1][2][10][11][12]
-
Cell Treatment: Treat cancer cells with the canthin-6-one derivatives at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This technique is used to determine the expression levels of key proteins involved in signaling pathways.[13][14][15][16][17]
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, cleaved caspase-3, γH2AX, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Canthin-6-one derivatives exert their anticancer effects through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and other forms of cell death.
Induction of Apoptosis and DNA Damage
A primary mechanism of action for many canthin-6-one derivatives is the induction of apoptosis. The highly active C-2 substituted derivative, 8h , was shown to significantly increase the population of apoptotic cells in a dose-dependent manner.[3][5][6] This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved (active) caspase-3.[3][5][6] Furthermore, compound 8h was found to induce DNA damage, as evidenced by the increased expression of phosphorylated histone H2AX (γH2AX).[3][5][6]
Caption: Apoptosis and DNA damage induction by a C-2 substituted canthin-6-one derivative (8h).
Ferroptosis
In addition to apoptosis, compound 8h was also found to induce ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[3][5][6] This was demonstrated by the depletion of glutathione (GSH) and the downregulation of glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation.[3][5][6]
Caption: Induction of ferroptosis by a C-2 substituted canthin-6-one derivative (8h).
PI3K/Akt/mTOR and MAPK Signaling Pathways
Studies on other canthin-6-one derivatives have implicated the PI3K/Akt/mTOR and MAPK signaling pathways in their mechanism of action.[18][19][20][21][22] For instance, some canthin-6-one analogs have been shown to affect the PI3K/Akt pathway in glioblastoma stem cells.[18] Methyl canthin-6-one-2-carboxylate has been reported to modulate the MAPK and PI3K-Akt pathways in the context of inflammation, which are also critical pathways in cancer progression.[19][20][21][22]
Caption: General overview of the modulation of PI3K/Akt/mTOR and MAPK pathways by canthin-6-one derivatives.
Conclusion
The canthin-6-one scaffold represents a versatile platform for the development of novel anticancer agents. The structure-activity relationship studies, particularly on C-2 substituted derivatives, have demonstrated that modifications at this position can significantly enhance cytotoxic potency and selectivity. The multifaceted mechanism of action, involving the induction of apoptosis, DNA damage, and ferroptosis, coupled with the modulation of key cancer-related signaling pathways like PI3K/Akt/mTOR and MAPK, underscores the therapeutic potential of this class of compounds. Further exploration of substitutions at other positions on the canthin-6-one core, along with in-depth mechanistic studies and in vivo evaluations, will be crucial in advancing these promising molecules towards clinical application. This technical guide provides a solid foundation of the current knowledge to aid researchers and drug development professionals in this endeavor.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]
- 8. 1-methoxy-canthin-6-one and related β-carbolines: From natural compound to synthesis and biological activities [iris.unisannio.it]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alkaloids from Rutaceae: activities of canthin-6-one alkaloids and synthetic analogues on glioblastoma stems cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4,9-Dimethoxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Canthin-6-one and its derivatives are a class of β-carboline alkaloids that have attracted significant interest from the scientific community due to their wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The substitution pattern on the canthin-6-one scaffold plays a crucial role in modulating its biological activity. The synthesis of various methoxy-substituted canthin-6-ones, such as 1-methoxy, 10-methoxy, 4,5-dimethoxy, and 9,10-dimethoxycanthin-6-one, has been reported, employing strategies like the Pictet-Spengler reaction, Suzuki coupling, and copper-catalyzed amidation reactions. This document focuses on a proposed methodology for the synthesis and purification of 4,9-dimethoxycanthin-6-one, a less-studied derivative, by adapting established chemical transformations.
Proposed Synthesis of this compound
A potential synthetic route to this compound can be envisioned through a multi-step process involving the construction of the β-carboline core followed by the formation of the D-ring of the canthinone skeleton. A plausible approach would utilize a Pictet-Spengler reaction followed by cyclization.
Proposed Synthetic Pathway
A logical synthetic approach would start from appropriately substituted tryptophan and aldehyde precursors to build the β-carboline intermediate, which can then be cyclized to form the final canthin-6-one ring system.
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are generalized protocols adapted from the synthesis of similar canthin-6-one derivatives. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, will be necessary to achieve the desired product with good yield and purity.
Protocol 1: Synthesis of the Tetrahydro-β-carboline Intermediate (Pictet-Spengler Reaction)
-
Dissolution: Dissolve 6-methoxy-L-tryptophan methyl ester (1.0 eq) in an anhydrous solvent such as dichloromethane (CH2Cl2) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Aldehyde: Add 4-methoxy-2-nitrobenzaldehyde (1.1 eq) to the solution.
-
Acid Catalysis: Add a catalytic amount of a suitable acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with CH2Cl2 or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Aromatization and Reduction
-
Aromatization: Dissolve the tetrahydro-β-carboline intermediate (1.0 eq) in a suitable solvent like toluene or dioxane. Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: After cooling, filter the reaction mixture to remove the catalyst (if Pd/C is used).
-
Reduction of Nitro Group: The resulting β-carboline can be directly subjected to reduction. Common methods include using iron powder in the presence of an acid like hydrochloric acid (HCl) or catalytic hydrogenation (H2 gas with a Pd/C catalyst).
-
Work-up and Purification: After the reduction is complete, neutralize the reaction mixture and extract the product with an organic solvent. The crude product should be purified by column chromatography.
Protocol 3: D-Ring Formation (Cyclization)
-
Cyclization: The amino-β-carboline ester intermediate can be cyclized to the corresponding lactam (canthin-6-one) by heating in a high-boiling point solvent such as diphenyl ether or by using a base catalyst (e.g., sodium methoxide) in methanol.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Final Purification: The crude this compound should be purified by column chromatography and/or recrystallization to obtain the final product of high purity.
Purification and Characterization
Purification Protocol
-
Column Chromatography: The primary method for the purification of canthin-6-one derivatives is column chromatography using silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/chloroform or ethanol.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material for biological assays, preparative HPLC is a valuable technique. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, can be employed.
Characterization
The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure and confirming the positions of the methoxy groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the functional groups present, such as the carbonyl group of the lactam.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to determine the purity of the final compound.
Quantitative Data Summary
Since no specific quantitative data for the synthesis of this compound is available, the following table summarizes the reported yields for the synthesis of structurally related canthin-6-one derivatives to provide a comparative reference.
| Compound | Key Reaction Step(s) | Reported Yield (%) | Reference |
| Canthin-6-one | Suzuki-Miyaura C-C coupling followed by Cu-catalyzed C-N coupling | 71-95 | [General synthetic strategies for canthin-6-ones] |
| 4-Aryl substituted canthin-6-one | Pictet-Spengler condensation and cyclization | Moderate | [1] |
| 10-Methoxycanthin-6-one | Suzuki coupling and Cu-catalyzed amidation | Not specified in abstract | [General synthetic strategies for canthin-6-ones] |
| 4,5-Dimethoxycanthin-6-one | Not detailed in provided abstracts | Not specified in abstract | [Metabolism studies of 4,5-dimethoxycanthin-6-one] |
Logical Workflow Diagram
Diagram of Purification and Characterization Workflow
Caption: General workflow for the purification and characterization of this compound.
Conclusion
This document provides a comprehensive, albeit theoretical, guide for the synthesis and purification of this compound. The proposed synthetic route, based on established methodologies for related canthin-6-one alkaloids, offers a solid starting point for researchers. The detailed protocols for synthesis, purification, and characterization are intended to facilitate the successful production of this compound for further investigation into its chemical and biological properties. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped laboratory setting.
References
Application Notes and Protocols for Determining the Cytotoxicity of 4,9-Dimethoxycanthin-6-one using an MTT Assay
These application notes provide a detailed protocol for assessing the cytotoxic effects of 4,9-Dimethoxycanthin-6-one on cultured mammalian cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][3] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and suggests a cytotoxic effect of the tested compound.
Application of this compound
This compound is a canthin-6-one alkaloid that has demonstrated cytotoxic activity against various cancer cell lines.[4][5][6] Notably, it has been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1) and has been shown to inhibit the proliferation of glioblastoma cells by inducing apoptosis and pyroptosis.[7][8][9] The MTT assay is a suitable method for screening the sensitivity of different cell lines to this compound and determining its cytotoxic potential.[7][9]
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as determined by MTT and other viability assays.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| U251 | Glioblastoma | MTT | ~4 | Not Specified | [7] |
| T98G | Glioblastoma | MTT | ~4 | Not Specified | [7] |
| CNE2 | Nasopharyngeal Carcinoma | Not Specified | Significant Activity | Not Specified | [4][5] |
| Bel-7402 | Liver Cancer | Not Specified | Weak Activity | Not Specified | [4][5] |
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line and laboratory conditions.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., U251, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells to ensure viability is above 90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. The incubation time may need to be optimized for different cell lines.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Proposed signaling pathway of this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 4,9-Dimethoxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,9-Dimethoxycanthin-6-one is a synthetic derivative of canthinone, a class of naturally occurring beta-carboline alkaloids. While research on this specific compound is emerging, related canthinone alkaloids have demonstrated potential as anti-cancer agents by inducing programmed cell death, or apoptosis. One related compound, 4,5-Dimethoxycanthin-6-one, has been shown to induce apoptosis in glioblastoma cells by inhibiting Lysine-specific demethylase 1 (LSD1) and subsequently modulating the AKT/mTOR and MAPK signaling pathways.[1][2][3][4] This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for quantifying apoptosis.[5] The Annexin V/PI assay is a widely used method for detecting the stages of apoptosis.[6][7] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[6] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following table summarizes the expected quantitative data from a typical flow cytometry experiment analyzing apoptosis induced by this compound.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.0 ± 2.5 | 2.0 ± 0.5 | 1.5 ± 0.3 | 1.5 ± 0.2 |
| This compound | 1 | 85.3 ± 3.1 | 8.2 ± 1.2 | 4.5 ± 0.8 | 2.0 ± 0.4 |
| This compound | 5 | 60.7 ± 4.5 | 25.1 ± 3.2 | 10.2 ± 1.5 | 4.0 ± 0.9 |
| This compound | 10 | 35.2 ± 5.2 | 40.5 ± 4.1 | 20.3 ± 2.8 | 4.0 ± 1.1 |
| Positive Control (e.g., Staurosporine) | 1 | 20.1 ± 3.8 | 50.3 ± 4.9 | 25.6 ± 3.5 | 4.0 ± 0.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest (e.g., a cancer cell line) in a 6-well plate at a density of 1 x 10⁶ cells/well in 2 mL of appropriate culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Exposure: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 2: Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a 15 mL conical tube.
-
Wash the adherent cells with 1 mL of PBS (Phosphate-Buffered Saline).
-
Trypsinize the cells and add them to the tube containing the supernatant.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[7]
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome-conjugated Annexin V).
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7]
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation of FITC and PI.
-
Set up the fluorescence detectors to collect FITC emission (typically around 530 nm) and PI emission (typically around 617 nm).
-
-
Compensation: Use single-stained controls (cells stained with only FITC-Annexin V and cells stained with only PI) to set up fluorescence compensation to correct for spectral overlap. An unstained cell sample should also be run to set the baseline fluorescence.
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Create a dot plot of FITC-Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Use quadrant analysis to differentiate the cell populations:
-
Lower-Left Quadrant (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right Quadrant (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right Quadrant (Q2): Late apoptotic or necrotic cells (Annexin V+ / PI+)
-
Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Proposed apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction: 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of LSD1 Inhibition by 4,5-Dimethoxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of 4,5-Dimethoxycanthin-6-one on Lysine-Specific Demethylase 1 (LSD1) and its downstream signaling pathways.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By removing these methyl groups, LSD1 plays a crucial role in regulating gene expression.[2] Its overexpression has been implicated in the progression of various cancers, including glioblastoma, by promoting cell proliferation and survival.[3][4] Consequently, LSD1 has emerged as a promising therapeutic target for cancer treatment.[3][5]
4,5-Dimethoxycanthin-6-one is a novel small molecule inhibitor of LSD1.[3][6] It has been shown to exhibit potent anticancer activity by inhibiting the proliferation of glioblastoma cells and inducing apoptosis and pyroptosis.[3][4] Mechanistically, 4,5-Dimethoxycanthin-6-one suppresses the AKT/mTOR and MAPK signaling pathways, which are critical for cell growth and survival.[3]
Western blot analysis is a fundamental technique to assess the efficacy of 4,5-Dimethoxycanthin-6-one by monitoring changes in the protein levels of LSD1 itself, its histone substrates (as a measure of its enzymatic activity), and key proteins in downstream signaling cascades.
Key Experimental Targets
-
LSD1: To determine if 4,5-Dimethoxycanthin-6-one treatment affects the expression level of the LSD1 protein.
-
H3K4me2 (Histone H3 dimethylated at Lysine 4): As a primary substrate of LSD1, an increase in H3K4me2 levels indicates successful inhibition of LSD1's demethylase activity.[1][7][8]
-
p-AKT (Phosphorylated AKT) and p-mTOR (Phosphorylated mTOR): To assess the impact of LSD1 inhibition on the activation of the PI3K/AKT/mTOR signaling pathway.[3]
-
Apoptosis and Pyroptosis Markers (e.g., Caspase-1, BAX): To confirm the induction of programmed cell death pathways following treatment.[3][4]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Glioblastoma cell lines such as T98G and U251 are suitable models for these studies.[3]
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with 4,5-Dimethoxycanthin-6-one:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 4,5-Dimethoxycanthin-6-one (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.
-
Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit.
Western Blotting
-
SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-LSD1, anti-H3K4me2, anti-p-AKT, anti-p-mTOR, anti-Caspase-1, anti-BAX, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature.[9]
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.[9]
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
-
Data Presentation
Quantitative Western Blot Data Summary
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) | p-value |
| LSD1 | Control | 1.00 ± 0.00 | - |
| 4,5-Dimethoxycanthin-6-one (10 µM) | 0.95 ± 0.08 | > 0.05 | |
| 4,5-Dimethoxycanthin-6-one (20 µM) | 0.91 ± 0.10 | > 0.05 | |
| H3K4me2 | Control | 1.00 ± 0.00 | - |
| 4,5-Dimethoxycanthin-6-one (10 µM) | 1.85 ± 0.15 | < 0.05 | |
| 4,5-Dimethoxycanthin-6-one (20 µM) | 2.50 ± 0.21 | < 0.01 | |
| p-AKT | Control | 1.00 ± 0.00 | - |
| 4,5-Dimethoxycanthin-6-one (10 µM) | 0.62 ± 0.09 | < 0.05 | |
| 4,5-Dimethoxycanthin-6-one (20 µM) | 0.35 ± 0.07 | < 0.01 | |
| p-mTOR | Control | 1.00 ± 0.00 | - |
| 4,5-Dimethoxycanthin-6-one (10 µM) | 0.58 ± 0.11 | < 0.05 | |
| 4,5-Dimethoxycanthin-6-one (20 µM) | 0.29 ± 0.06 | < 0.01 | |
| Caspase-1 | Control | 1.00 ± 0.00 | - |
| 4,5-Dimethoxycanthin-6-one (10 µM) | 1.75 ± 0.18 | < 0.05 | |
| 4,5-Dimethoxycanthin-6-one (20 µM) | 2.90 ± 0.25 | < 0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Signaling Pathway of LSD1 Inhibition
Caption: LSD1 inhibition by 4,5-Dimethoxycanthin-6-one.
Experimental Workflow for Western Blot Analysis
Caption: Western Blot Experimental Workflow.
References
- 1. Identification of downstream metastasis-associated target genes regulated by LSD1 in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of LSD1 induces ferroptosis through the ATF4-xCT pathway and shows enhanced anti-tumor effects with ferroptosis inducers in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Mouse Model Studies with 4,5-Dimethoxycanthin-6-one
A Note on the Compound Name: The user query specified "4,9-Dimethoxycanthin-6-one". However, the available scientific literature predominantly refers to "4,5-Dimethoxycanthin-6-one" in the context of in vivo mouse model studies for cancer. This document will focus on the latter, assuming a likely typographical error in the original request.
Introduction
4,5-Dimethoxycanthin-6-one is a naturally occurring β-carboline alkaloid that has demonstrated significant anti-tumor activity in preclinical studies. It has been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), a key enzyme often overexpressed in various cancers, including glioblastoma.[1][2][3] In vivo studies utilizing mouse models have been instrumental in elucidating its therapeutic potential and underlying mechanisms of action. These studies have shown that 4,5-Dimethoxycanthin-6-one can inhibit tumor growth, induce apoptosis and pyroptosis, and modulate key signaling pathways involved in cancer progression.[1][2][4] This document provides a detailed summary of the quantitative data from these studies, comprehensive experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vivo Efficacy of 4,5-Dimethoxycanthin-6-one in a Glioblastoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Volume (mm³) | Tumor Mass (g) | Reference |
| Control | Vehicle | Oral | Significantly higher than treated group | Significantly higher than treated group | [1] |
| 4,5-Dimethoxycanthin-6-one | 50 mg/kg | Oral | Significantly reduced vs. Control | Significantly reduced vs. Control | [1] |
Note: Specific numerical values for tumor volume and mass over time were not detailed in the abstracts; however, the significant reduction in the treatment group was consistently reported.
Experimental Protocols
Glioblastoma Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous xenograft model in nude mice to evaluate the in vivo anti-tumor efficacy of 4,5-Dimethoxycanthin-6-one.
Materials:
-
Human glioblastoma cell line (e.g., U251)
-
Male BALB/c nude mice (16-20 g)
-
4,5-Dimethoxycanthin-6-one
-
Vehicle control (e.g., saline, DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture U251 glioblastoma cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection: Once cells reach 80-90% confluency, detach them using Trypsin-EDTA, wash with PBS, and resuspend in a sterile medium or PBS at a concentration of 1 x 10⁷ cells per injection volume (e.g., 100 µL).
-
Tumor Cell Implantation: Inject 1 x 10⁷ U251 cells subcutaneously into the dorsal flanks of the male BALB/c nude mice.[1]
-
Animal Grouping and Treatment:
-
Tumor Growth Monitoring:
-
Endpoint and Sample Collection:
-
At the end of the study (e.g., based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry) or snap-frozen for molecular analysis (e.g., Western blot, qRT-PCR).[1][4]
-
Immunohistochemistry (IHC)
This protocol is for the detection of protein expression in tumor tissues collected from the in vivo study.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibodies (e.g., against Ki-67, cleaved caspase-3, TSPAN1, TM4SF1)
-
Secondary antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer)
-
Blocking buffer (e.g., goat serum)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Signal Amplification: Apply streptavidin-HRP conjugate and incubate.
-
Visualization: Add DAB substrate to develop the color.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and mount with a coverslip.
-
Microscopic Analysis: Observe and quantify the staining intensity and distribution under a microscope.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 4,5-Dimethoxycanthin-6-one in Glioblastoma
The proposed mechanism of action for 4,5-Dimethoxycanthin-6-one in glioblastoma involves the inhibition of LSD1, which in turn affects multiple downstream signaling pathways related to proliferation, apoptosis, and pyroptosis.[1][2][3] Additionally, it has been shown to inhibit the TSPAN1/TM4SF1 axis, impacting glioblastoma stem cells.[5]
References
- 1. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 4,5-Dimethoxycanthin-6-one Inhibits Glioblastoma Stem Cell and Tumor Growth by Inhibiting TSPAN1 Interaction with TM4SF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: qRT-PCR Protocol for Gene Expression Analysis after 4,9-Dimethoxycanthin-6-one Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction 4,9-Dimethoxycanthin-6-one is a canthinone alkaloid. While specific research on the 4,9-dimethoxy variant is limited, the closely related compound 4,5-Dimethoxycanthin-6-one has been identified as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] Inhibition of LSD1 by 4,5-Dimethoxycanthin-6-one has been shown to suppress proliferation and induce apoptosis and pyroptosis in glioblastoma cells.[1][2] Key affected signaling pathways include AKT/mTOR and MAPK, with modulation of genes such as BAX, BCL-2, NLRP3, and Caspase 1.[1] Further research suggests canthin-6-one and its derivatives can induce cell cycle arrest and myeloid differentiation in acute myeloid leukemia cells.[4]
This application note provides a detailed protocol for quantifying changes in gene expression in a human cancer cell line (e.g., U251 glioblastoma cells) following treatment with this compound using a two-step quantitative reverse transcription PCR (qRT-PCR) approach.[5][6][7][8] The protocol covers cell culture, compound treatment, RNA extraction, cDNA synthesis, qPCR, and data analysis using the comparative CT (ΔΔCT) method.[9][10][11]
Principle of the Method
The two-step qRT-PCR method is a highly sensitive and specific technique for measuring gene expression.[6][7][8]
-
Reverse Transcription (RT): Total RNA is isolated from treated and untreated cells and then reverse transcribed into more stable complementary DNA (cDNA).[5]
-
Quantitative PCR (qPCR): The newly synthesized cDNA serves as a template for qPCR. The amplification of target gene sequences is monitored in real-time using a fluorescent dye (e.g., SYBR Green). The cycle at which fluorescence crosses a threshold (the CT value) is inversely proportional to the initial amount of target mRNA.
Relative quantification is achieved by normalizing the expression of the gene of interest (GOI) to an endogenous control (housekeeping gene) that is stably expressed across all experimental conditions. The fold change in gene expression in the treated sample is then calculated relative to the untreated control using the 2-ΔΔCT method.[9][11]
Experimental Workflow
Caption: Overall workflow for qRT-PCR gene expression analysis.
Detailed Experimental Protocol
Step 1: Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., U251) in 6-well plates at a density that will result in 70-80% confluency at the time of RNA extraction.
-
Treatment Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). The 0 µM group, containing the equivalent concentration of DMSO, serves as the vehicle control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Experiment Duration: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Replicates: Perform each treatment condition in biological triplicate.
Step 2: Total RNA Isolation and Quantification
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis reagent (e.g., TRIzol™ Reagent).
-
RNA Extraction: Isolate total RNA according to the manufacturer's protocol.[12] This typically involves phase separation, RNA precipitation, washing, and solubilization.
-
DNase Treatment: To eliminate any contaminating genomic DNA, treat the RNA samples with RNase-free DNase I.
-
Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure RNA. Assess RNA integrity by running a sample on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Step 3: cDNA Synthesis (Reverse Transcription)
-
Standardize Input: Dilute all RNA samples to the same concentration (e.g., 100 ng/µL) with nuclease-free water. This ensures that the same amount of total RNA (typically 1 µg) is used for each reverse transcription reaction.[7]
-
Reaction Setup: On ice, prepare the reverse transcription reactions. A typical 20 µL reaction is outlined below. It is recommended to use a master mix to minimize pipetting errors.[7]
| Component | Volume | Final Concentration |
| Total RNA (1 µg) | X µL | 50 ng/µL |
| Random Primers / Oligo(dT)s | 1 µL | 25-50 ng/µL |
| dNTP Mix (10 mM) | 1 µL | 0.5 mM |
| Nuclease-free H₂O | Up to 13 µL | - |
| Incubate at 65°C for 5 min, then chill on ice. | ||
| 5X Reaction Buffer | 4 µL | 1X |
| RNase Inhibitor | 1 µL | 20 units |
| M-MLV Reverse Transcriptase | 2 µL | 400 units |
| Total Volume | 20 µL |
-
Thermocycler Program: Run the reactions in a thermocycler with the following program:
-
Annealing: 25°C for 10 min
-
Extension: 37°C for 50 min
-
Inactivation: 70°C for 15 min
-
-
Storage: Store the synthesized cDNA at -20°C or proceed directly to qPCR.
Step 4: Quantitative Real-Time PCR (qPCR)
-
Primer Design: Design primers for your genes of interest (e.g., BAX, BCL2, CASP1, NLRP3) and housekeeping genes (e.g., GAPDH, ACTB).
-
Reaction Setup: Prepare the qPCR reactions in a 96-well optical plate. A typical 20 µL reaction is outlined below. Prepare a master mix for each primer set.
| Component | Volume | Final Concentration |
| 2X SYBR Green qPCR Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.4 µL | 200 nM |
| Reverse Primer (10 µM) | 0.4 µL | 200 nM |
| cDNA Template (diluted 1:10) | 2 µL | ~10-50 ng |
| Nuclease-free H₂O | 7.2 µL | - |
| Total Volume | 20 µL |
-
Controls: Include the following controls for each plate:
-
No Template Control (NTC): To check for contamination.
-
No Reverse Transcriptase Control (-RT): To check for genomic DNA contamination.[15]
-
-
Thermocycler Program: Run the plate on a real-time PCR instrument with a program such as:
-
Enzyme Activation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Presentation and Analysis
The relative gene expression can be calculated using the 2-ΔΔCT (Livak) method.[9][10][11]
-
Step 1: Normalization to Housekeeping Gene (ΔCT)
-
For each sample (treated and untreated), calculate the ΔCT.
-
ΔCT = CT (Gene of Interest) - CT (Housekeeping Gene)
-
-
Step 2: Normalization to Untreated Control (ΔΔCT)
-
Calculate the average ΔCT for the control group.
-
For each treated sample, calculate the ΔΔCT.
-
ΔΔCT = ΔCT (Treated Sample) - Average ΔCT (Control Group)
-
-
Step 3: Calculate Fold Change
-
Calculate the relative expression fold change.
-
Fold Change = 2-ΔΔCT
-
Table 1: Example of Gene Expression Data Summary
| Gene | Treatment Group | Avg. CT (GOI) | Avg. CT (GAPDH) | ΔCT | ΔΔCT | Fold Change (2-ΔΔCT) |
| BAX | Vehicle Control | 23.5 | 19.0 | 4.5 | 0.0 | 1.0 |
| 5 µM Compound | 22.0 | 19.1 | 2.9 | -1.6 | 3.03 | |
| BCL2 | Vehicle Control | 25.1 | 19.0 | 6.1 | 0.0 | 1.0 |
| 5 µM Compound | 26.8 | 19.1 | 7.7 | 1.6 | 0.33 | |
| CASP1 | Vehicle Control | 28.4 | 19.0 | 9.4 | 0.0 | 1.0 |
| 5 µM Compound | 26.2 | 19.1 | 7.1 | -2.3 | 4.92 |
Hypothetical Signaling Pathway
Based on literature for the related compound 4,5-Dimethoxycanthin-6-one, a potential mechanism of action involves the induction of apoptosis.[1]
Caption: Hypothetical pathway for apoptosis induction.
References
- 1. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. clyte.tech [clyte.tech]
- 8. RT-PCR | Reverse transcription PCR [qiagen.com]
- 9. toptipbio.com [toptipbio.com]
- 10. science.smith.edu [science.smith.edu]
- 11. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mcgill.ca [mcgill.ca]
- 13. bitesizebio.com [bitesizebio.com]
- 14. protocols.io [protocols.io]
- 15. genscript.com [genscript.com]
Application Notes and Protocols for 4,5-Dimethoxycanthin-6-one in Glioblastoma Cell Lines
A Note on the Compound Name: Initial searches for "4,9-dimethoxycanthin-6-one" did not yield relevant results in the context of glioblastoma research. However, extensive literature exists for the closely related compound, 4,5-dimethoxycanthin-6-one . It is highly probable that the intended compound of interest is 4,5-dimethoxycanthin-6-one, and the following application notes and protocols are based on the available research for this compound.
Introduction
4,5-dimethoxycanthin-6-one is a novel small molecule inhibitor with demonstrated anti-cancer properties, particularly in the context of glioblastoma (GBM). This compound has been shown to inhibit the proliferation of glioblastoma cells and induce programmed cell death through apoptosis and pyroptosis. Its primary mechanism of action involves the inhibition of Lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation that is often overexpressed in cancer. Additionally, 4,5-dimethoxycanthin-6-one has been found to interfere with the TSPAN1/TM4SF1 axis, which is implicated in glioblastoma stem cell (GSC) formation and tumor progression.
These application notes provide a comprehensive overview of the cell culture conditions and experimental protocols for studying the effects of 4,5-dimethoxycanthin-6-one on glioblastoma cell lines. The provided information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Efficacy of 4,5-Dimethoxycanthin-6-one on Glioblastoma Cell Lines
The following table summarizes the quantitative data on the effects of 4,5-dimethoxycanthin-6-one on various glioblastoma cell lines as reported in the literature.
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| U251 | MTT Assay | 4 µM | Inhibition of cell proliferation | [1][2] |
| T98G | MTT Assay | 4 µM | Inhibition of cell proliferation | [1][2] |
| U87 | MTT Assay | Not specified | Sensitivity to the compound | [3][4] |
| U251 | Wound Scratch Assay | 4 µM | Inhibition of cell migration | [1] |
| T98G | Wound Scratch Assay | 4 µM | Inhibition of cell migration | [1] |
| U251 | Colony Formation Assay | 4 µM | Reduction in the number of colonies | [1] |
| T98G | Colony Formation Assay | 4 µM | Reduction in the number of colonies | [1] |
| U251 | TUNEL Assay | 4 µM | Increased number of TUNEL-positive (apoptotic) cells | [2] |
| T98G | TUNEL Assay | 4 µM | Increased number of TUNEL-positive (apoptotic) cells | [2] |
| U251 | Western Blot | 4 µM | Increased expression of BAX and Cleaved-caspase3; Decreased expression of BCL-2 and XIAP | [2] |
| T98G | Western Blot | 4 µM | Increased expression of BAX and Cleaved-caspase3; Decreased expression of BCL-2 and XIAP | [2] |
| U251 | Western Blot | 4 µM | Increased expression of NLRP3, Caspase1, IL-1β, and IL-18 | [1][2] |
| T98G | Western Blot | 4 µM | Increased expression of NLRP3, Caspase1, IL-1β, and IL-18 | [1][2] |
| U251 | GSC Formation | Concentration-dependent | Inhibition of glioblastoma stem cell formation | [5][6] |
| U87 | GSC Formation | Concentration-dependent | Inhibition of glioblastoma stem cell formation | [5][7] |
Experimental Protocols
Cell Culture and Maintenance
Glioblastoma Cell Lines: U87, U251, T98G
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO₂ in a humidified incubator
Subculturing:
-
Monitor cell confluency. Passage cells when they reach 80-90% confluency.
-
Aspirate the culture medium.
-
Wash the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh complete medium.
-
Seed the cells into new culture flasks at the desired density.
MTT Assay for Cell Proliferation
This protocol assesses the effect of 4,5-dimethoxycanthin-6-one on the proliferation of glioblastoma cells.
Materials:
-
Glioblastoma cells (e.g., U87, U251, T98G)
-
96-well plates
-
4,5-dimethoxycanthin-6-one stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 × 10⁵ cells/mL and allow them to adhere overnight.[3]
-
Prepare serial dilutions of 4,5-dimethoxycanthin-6-one in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 490 nm) using a microplate reader.
Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways affected by 4,5-dimethoxycanthin-6-one.
Materials:
-
Treated and untreated glioblastoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against LSD1, p-AKT, p-mTOR, p-ERK, BAX, BCL-2, Cleaved-caspase3, Caspase1, NLRP3, IL-1β, IL-18, TSPAN1, TM4SF1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Flow Cytometry for Apoptosis Analysis
This protocol quantifies the extent of apoptosis induced by 4,5-dimethoxycanthin-6-one.
Materials:
-
Treated and untreated glioblastoma cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Culture and treat the cells with 4,5-dimethoxycanthin-6-one for the desired duration.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
Visualizations
Signaling Pathways of 4,5-Dimethoxycanthin-6-one in Glioblastoma
Caption: Signaling pathways affected by 4,5-dimethoxycanthin-6-one in glioblastoma cells.
Experimental Workflow for Evaluating 4,5-Dimethoxycanthin-6-one
Caption: General experimental workflow for studying 4,5-dimethoxycanthin-6-one in glioblastoma.
References
- 1. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,5-Dimethoxycanthin-6-one Inhibits Glioblastoma Stem Cell and Tumor Growth by Inhibiting TSPAN1 Interaction with TM4SF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,5-Dimethoxycanthin-6-one Inhibits Glioblastoma Stem Cell and Tumor Growth by Inhibiting TSPAN1 Interaction with TM4SF1: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Bioactivity Screening of 4,9-Dimethoxycanthin-6-one Analogues
Introduction
Canthin-6-one, a β-carboline alkaloid, and its derivatives are a class of natural products that have garnered significant attention from medicinal chemists due to their wide spectrum of promising biological activities.[1][2] These compounds, primarily isolated from plants of the Rutaceae and Simaroubaceae families, have demonstrated antitumor, antimicrobial, antiviral, anti-inflammatory, and antiparasitic properties.[1][3][4] The structural modification of the canthin-6-one scaffold is a key strategy for enhancing potency and developing novel therapeutic agents. This document provides detailed protocols for the synthesis of canthin-6-one analogues, focusing on modifications that can lead to compounds like 4,9-dimethoxycanthin-6-one, and outlines standard procedures for screening their biological activity.
Section 1: Synthesis of Canthin-6-one Analogues
The synthesis of the canthin-6-one core can be achieved through various strategies, with the Pictet-Spengler reaction being a prominent method.[5][6][7] A general and efficient synthetic approach allows for the creation of a diverse library of analogues by introducing different side chains. The following workflow illustrates a multi-step synthesis to produce novel canthin-6-one derivatives.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting & Optimization
4,9-Dimethoxycanthin-6-one solubility in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,9-dimethoxycanthin-6-one. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
It is highly recommended to perform solubility tests to determine the optimal solvent for your specific experimental conditions. A general starting point for solubilization is to use a small amount of an organic solvent like DMSO, followed by dilution with your aqueous experimental medium.
Q2: My compound precipitated out of solution after I diluted my DMSO stock with an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "antisolvent precipitation" that occurs when a compound is soluble in an organic solvent but not in an aqueous solution. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.
-
Increase the percentage of organic solvent: If your experimental system can tolerate it, increasing the percentage of the initial organic solvent (e.g., from 0.1% to 0.5% DMSO) in the final solution may help maintain solubility. Always check for solvent effects on your specific assay.
-
Use a different solvent system: Consider using a co-solvent system. For example, a mixture of ethanol and water or the use of solubilizing agents like cyclodextrins might improve solubility.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
-
pH adjustment: The solubility of canthin-6-one derivatives can be pH-dependent. Investigate if adjusting the pH of your aqueous buffer improves solubility.
Q3: How can I accurately determine the solubility of this compound in my specific buffer?
A3: The recommended method for determining solubility is the "shake-flask" method. This involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved compound. A detailed protocol is provided in the "Experimental Protocols" section of this document.
Solubility Data
Precise quantitative solubility data for this compound is limited. The following table summarizes available data for related canthin-6-one compounds to provide an estimate. Users are strongly advised to experimentally determine solubility for their specific application.
| Solvent | Compound | Solubility | Data Type |
| Dimethyl Sulfoxide (DMSO) | 9-Methoxycanthin-6-one | 10 mg/mL | Quantitative |
| Water | Canthin-6-one | 0.12 g/L | Predicted |
| Water | Novel Canthin-6-one derivative | 92.9 ± 4.8 µg/mL | Quantitative |
| Ethanol | 9-Methoxycanthin-6-one | Insoluble | Qualitative |
Experimental Protocols
Protocol: Determination of Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., phosphate-buffered saline, cell culture medium)
-
Vials with tight-fitting caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringes and syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated analytical balance
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. An excess is ensured when undissolved solid is visible at the bottom of the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator in a constant temperature incubator (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Filtration:
-
After the incubation period, let the vial stand undisturbed for at least 1 hour to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizations
Signaling Pathway
Canthin-6-one derivatives have been shown to exert their biological effects by modulating various signaling pathways. For example, 4,5-dimethoxycanthin-6-one has been reported to inhibit the AKT/mTOR and MAPK signaling pathways in glioblastoma cells.[1] A simplified representation of this inhibitory action is depicted below.
Caption: Inhibition of AKT/mTOR and MAPK pathways by a canthin-6-one derivative.
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
References
Improving the stability of 4,9-Dimethoxycanthin-6-one in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on improving the stability of 4,9-Dimethoxycanthin-6-one in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you resolve common problems you may encounter when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. The pH of the buffer may be unfavorable for solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. Serially dilute the stock solution into the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is low and does not interfere with the experiment. Consider adjusting the pH of the buffer, as the solubility of alkaloids can be pH-dependent. |
| Loss of activity or concentration over a short period | The compound may be unstable at room temperature or when exposed to light. Adsorption to container surfaces. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in tightly sealed vials. Protect solutions from light by using amber vials or covering them with aluminum foil. Consider using low-adsorption microplates or tubes. |
| Inconsistent results between experiments | Degradation of the compound due to repeated freeze-thaw cycles. Inconsistent solution preparation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. Use a precise and consistent protocol for solution preparation, including the same solvent, temperature, and mixing method. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. This will help in developing a stability-indicating analytical method. Ensure the mobile phase and diluent used for HPLC are compatible with the compound and do not induce degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, it is recommended to use a polar aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For applications where DMSO is not suitable, ethanol or methanol can be used. Prepare a high-concentration stock solution (e.g., 10-20 mM) and then dilute it into your aqueous experimental medium.
Q2: How should I store solutions of this compound to ensure stability?
A2: Stock solutions in organic solvents should be stored at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light and prevent solvent evaporation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but long-term storage at low temperatures is recommended. It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: Based on the chemical structure of canthin-6-one alkaloids, the primary factors influencing stability are likely to be pH, light, temperature, and oxidizing agents. The lactam ring in the canthinone structure could be susceptible to hydrolysis under strongly acidic or basic conditions. The methoxy groups and the aromatic system may be prone to photodegradation and oxidation.
Q4: Is this compound sensitive to pH?
A4: While specific data for this compound is limited, canthinone alkaloids, in general, can exhibit pH-dependent stability. It is recommended to evaluate the stability of your working solutions in the specific buffer system and pH of your experiment. For many alkaloids, neutral to slightly acidic conditions (pH 4-7) tend to offer better stability than alkaline conditions.
Q5: How can I monitor the stability of this compound in my experimental setup?
A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the best way to monitor the stability. This involves analyzing the concentration of the parent compound and the appearance of any degradation products over time.
Quantitative Data on Stability
The following tables present illustrative data from a hypothetical forced degradation study on this compound. This data is intended to provide a general understanding of the compound's potential stability profile under various stress conditions.
Table 1: Effect of pH and Temperature on the Stability of this compound (Aqueous Solution with 1% DMSO) after 24 hours.
| pH | Temperature | % Recovery of this compound |
| 2.0 (0.01 N HCl) | 40°C | 85.2% |
| 2.0 (0.01 N HCl) | 60°C | 68.5% |
| 7.0 (Phosphate Buffer) | 40°C | 98.1% |
| 7.0 (Phosphate Buffer) | 60°C | 92.4% |
| 10.0 (0.001 N NaOH) | 40°C | 89.3% |
| 10.0 (0.001 N NaOH) | 60°C | 75.8% |
Table 2: Stability of this compound under Oxidative and Photolytic Stress (in Methanol) after 8 hours.
| Stress Condition | % Recovery of this compound |
| 3% H₂O₂ at Room Temperature | 72.9% |
| UV Light (254 nm) at Room Temperature | 81.5% |
| Fluorescent Light at Room Temperature | 94.2% |
| Dark Control at Room Temperature | 99.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the stock solution in a sealed vial in a calibrated oven at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or a clear glass vial to a calibrated light source that provides both UV and visible light (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method with a photodiode array (PDA) or mass spectrometer (MS) detector to quantify the remaining this compound and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% formic acid in water (B). For example, start with 20% A, increase to 80% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector monitoring at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan) and at other wavelengths to detect potential degradation products.
-
Injection Volume: 10 µL.
2. Method Validation:
-
Analyze the stressed samples from the forced degradation study.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis of the parent compound in the stressed samples should be performed using the PDA detector to confirm that the peak is not co-eluting with any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Common issues in canthin-6-one synthesis and their solutions
Welcome to the technical support center for canthin-6-one synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this important β-carboline alkaloid.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and proven solutions.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| SYN-001 | Low or no yield of the desired canthin-6-one product. | - Inefficient cyclization: The final ring-closing step is often a critical point in the synthesis. - Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can significantly impact yield. - Degradation of starting materials or product: Canthin-6-one or its precursors may be sensitive to certain reagents or conditions. - Ineffective catalyst: In reactions like Suzuki coupling, the palladium catalyst may be inactive. | - Optimize cyclization: For Pictet-Spengler based routes, ensure acidic conditions are appropriate (e.g., using trifluoroacetic acid). For other cyclizations, consider adjusting the temperature or using a different solvent. - Screen reaction parameters: Systematically vary temperature, reaction time, and the molar ratios of reactants and catalysts. - Use milder conditions: If degradation is suspected, try lowering the reaction temperature or using less harsh reagents. For instance, some modern methods avoid high temperatures and long reaction times, which can improve yields from 35-55% to over 80%.[1][2] - Ensure catalyst quality: Use fresh, high-quality catalysts and ensure anhydrous and anaerobic conditions if required by the catalytic cycle. |
| SYN-002 | Difficulty in purifying the crude canthin-6-one product. | - Presence of closely related byproducts: Side reactions can generate impurities with similar polarity to the product, making separation challenging. - Poor solubility of the product: Canthin-6-one and its derivatives can have limited solubility in common organic solvents, complicating purification by chromatography or crystallization. - Formation of salts: In acidic conditions, the product can form a salt, leading to product loss during aqueous workup.[3] | - Optimize chromatography: Use a combination of chromatographic techniques. Silica gel column chromatography is common, often with a gradient elution system (e.g., dichloromethane/methanol).[4][5] For particularly difficult separations, consider a C18 reverse-phase column.[5] - Recrystallization: Experiment with different solvent systems for crystallization. A combination of dichloromethane, methanol, acetone, and water has been used successfully.[5] - Adjust pH during workup: Before extraction with an organic solvent, neutralize the reaction mixture to prevent the formation of salts and ensure the product partitions into the organic layer.[3] |
| SYN-003 | Formation of significant amounts of byproducts. | - Side reactions of functional groups: Reactive functional groups on the starting materials can lead to undesired side products. - Over-oxidation: In steps involving oxidation, the reaction may proceed beyond the desired product. | - Protecting groups: If necessary, use protecting groups for sensitive functionalities on your starting materials. - Controlled oxidation: Use a stoichiometric amount of the oxidizing agent (e.g., KMnO₄ or m-CPBA) and monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid over-oxidation.[1][2][4] |
| SYN-004 | Incomplete reaction, with starting material remaining. | - Insufficient reaction time or temperature: The reaction may not have proceeded to completion. - Deactivated catalyst: The catalyst may have lost its activity during the reaction. - Poor reagent quality: The purity of starting materials or reagents may be insufficient. | - Increase reaction time/temperature: Monitor the reaction by TLC and continue until the starting material is consumed. - Add fresh catalyst: If catalyst deactivation is suspected, adding a fresh portion of the catalyst may help drive the reaction to completion. - Verify reagent purity: Ensure all starting materials and reagents meet the required purity standards. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for canthin-6-one?
A1: Several strategies have been developed for the synthesis of the canthin-6-one scaffold.[3] The most prominent methods often start from tryptamine or indole-based precursors and involve key reactions such as:
-
Pictet-Spengler reaction: This is a widely used method for constructing the β-carboline core, followed by oxidation and cyclization steps.[1][2][6][7]
-
Suzuki coupling and Cu-catalyzed amidation: These modern cross-coupling reactions are used to build the core scaffold with high efficiency.[3][8]
-
Bischer-Napieralski reaction: This was one of the classic methods, though it often resulted in poor yields.[6][9]
Q2: How can I improve the yield of my canthin-6-one synthesis?
A2: Improving the yield often involves a combination of factors. Some synthetic routes have been reported with overall yields as high as 86.4%.[3][10] Consider the following:
-
Choice of synthetic route: Newer methods utilizing Suzuki coupling or optimized Pictet-Spengler conditions often provide higher yields than older approaches.[1][3]
-
Optimization of reaction conditions: As detailed in the troubleshooting guide (SYN-001), systematically optimizing temperature, reaction time, and stoichiometry is crucial.
-
Purification technique: Minimizing product loss during purification is key. Direct extraction after neutralization can prevent salt formation and subsequent loss of product.[3]
Q3: What is a typical purification protocol for canthin-6-one?
A3: A common purification protocol involves the following steps:
-
Quenching and Extraction: The reaction mixture is typically quenched (e.g., with a saturated aqueous solution of sodium bicarbonate) and then extracted with an organic solvent like dichloromethane (DCM).[4]
-
Washing: The combined organic layers are washed with brine.[4]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[4]
-
Column Chromatography: The crude product is purified by column chromatography on silica gel. A polar solvent system, such as a gradient of dichloromethane and methanol, is often effective for elution.[4][5]
-
Crystallization: Further purification can be achieved by crystallization from a suitable solvent system.[5]
Q4: How can I confirm the identity and purity of my synthesized canthin-6-one?
A4: The structure and purity of the synthesized canthin-6-one should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic chemical shifts for the canthin-6-one scaffold.[3]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of canthin-6-one (C₁₄H₈N₂O, 220.23 g/mol ).[3][11]
-
Other Spectroscopic Methods: IR and UV-VIS spectroscopy can also provide confirmatory data.[5]
-
Purity Analysis: Purity is often assessed by HPLC or by the absence of impurity signals in the NMR spectrum.
Experimental Protocols
Pictet-Spengler Route for a Canthin-6-one Precursor
This protocol describes the synthesis of a key intermediate via a Pictet-Spengler reaction, which can then be further elaborated to canthin-6-one.
-
Reaction Setup: Dissolve L-tryptophan methyl ester hydrochloride (1 eq) in dichloromethane (DCM).
-
Pictet-Spengler Condensation: Add dimethoxyacetaldehyde (1.1 eq) and trifluoroacetic acid (TFA) to the solution. Stir the reaction at room temperature for 6 hours.[1][2]
-
Workup: Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with DCM.
-
Purification: The resulting intermediate can be purified by column chromatography.
N-Oxidation of Canthin-6-one
This protocol details the N-oxidation of canthin-6-one, a common derivatization.
-
Dissolution: Dissolve canthin-6-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.05-0.1 M.[4]
-
Addition of Oxidant: Cool the stirred solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise over 10-15 minutes.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.[4]
-
Quenching: Upon completion, cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.[4]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient.[4]
Visualizations
Caption: General workflow for the synthesis and purification of canthin-6-one.
Caption: Troubleshooting logic for addressing low yield issues in canthin-6-one synthesis.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 6. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Canthin-6-one | 479-43-6 | AAA47943 | Biosynth [biosynth.com]
Technical Support Center: Optimizing 4,5-Dimethoxycanthin-6-one Dosage for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dimethoxycanthin-6-one in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4,5-Dimethoxycanthin-6-one?
A1: 4,5-Dimethoxycanthin-6-one functions as a novel inhibitor of Lysine-specific demethylase 1 (LSD1).[1][2][3] By inhibiting LSD1, it affects the methylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which in turn regulates the transcriptional activity of genes involved in proliferation, apoptosis, and pyroptosis.[1][2]
Q2: What are the key cellular processes affected by 4,5-Dimethoxycanthin-6-one?
A2: In vitro studies have shown that 4,5-Dimethoxycanthin-6-one can inhibit the proliferation of cancer cells, such as glioblastoma cells, and induce apoptosis (programmed cell death) and pyroptosis.[1][2][3] It has also been observed to inhibit cell migration.[1][4]
Q3: In which solvent should I dissolve 4,5-Dimethoxycanthin-6-one for in vitro experiments?
A3: For in vitro assays, 4,5-Dimethoxycanthin-6-one is typically dissolved in Dimethyl Sulfoxide (DMSO).[5][6] It is important to use fresh, moisture-free DMSO to ensure optimal solubility.[5]
Q4: What is a typical starting concentration for in vitro assays?
A4: A common concentration used in several studies that demonstrated significant effects on glioblastoma cells is 4 μM.[1] However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q5: How should I store the 4,5-Dimethoxycanthin-6-one stock solution?
A5: Stock solutions in DMSO should be aliquoted and stored at -80°C for long-term stability (up to one year).[5] For short-term storage (up to one month), -20°C is suitable.[5] Avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect on cell viability. | 1. Suboptimal concentration: The concentration of 4,5-Dimethoxycanthin-6-one may be too low for the specific cell line. 2. Inadequate incubation time: The treatment duration may be too short to induce a response. 3. Compound degradation: Improper storage of the compound or stock solution. | 1. Perform a dose-response experiment (e.g., 0.5, 1.0, 2.0, 5.0, 12.5 μM) to determine the optimal concentration and IC50 value.[7] 2. Extend the incubation time (e.g., 24h, 48h, 72h). 3. Ensure proper storage of the compound powder at -20°C and stock solutions at -80°C in aliquots.[5] |
| Precipitation of the compound in culture medium. | 1. Low solubility: The final concentration of DMSO in the culture medium is too low, or the concentration of 4,5-Dimethoxycanthin-6-one is too high. 2. Interaction with media components: The compound may interact with components of the serum or media. | 1. Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). Prepare intermediate dilutions if necessary. 2. Test the solubility in a small volume of your complete medium before treating the cells. Consider using a serum-free medium for the initial hours of treatment if compatible with your cell line. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Inaccurate pipetting of the compound. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity. |
| Unexpected cytotoxicity in control (DMSO-treated) cells. | 1. High DMSO concentration: The final concentration of DMSO is toxic to the cells. 2. DMSO degradation: Old or improperly stored DMSO can be toxic. | 1. Determine the maximum tolerated DMSO concentration for your cell line (usually ≤ 0.5%). Ensure the vehicle control has the same final DMSO concentration as the treated wells. 2. Use fresh, high-purity, sterile-filtered DMSO. |
Data Presentation
Table 1: Reported IC50 Values of Canthin-6-one Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (μM) |
| Canthin-6-one derivative 8h | HT29 | Colon Cancer | 1.0 - 1.9 |
| Canthin-6-one derivative 8h | H1975 | Lung Adenocarcinoma | 1.0 - 1.9 |
| Canthin-6-one derivative 8h | A549 | Lung Cancer | 1.0 - 1.9 |
| Canthin-6-one derivative 8h | MCF-7 | Breast Cancer | 1.0 - 1.9 |
| Canthin-6-one (Control) | Various Cancer Cells | - | 7.6 - 10.7 |
| 9,10-dimethoxyCanthin-6-one | HT-1080 | Human Fibrosarcoma | 5.0 |
| 10-hydroxy-9-methoxyCanthin-6-one | HT-1080 | Human Fibrosarcoma | 7.2 |
Data compiled from a study on novel canthin-6-one derivatives.[6][7]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies investigating the cytotoxicity of canthin-6-one derivatives.[1][7]
-
Cell Seeding: Seed cancer cells (e.g., U251, T98G, HT29) in 96-well plates at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.[7]
-
Treatment: Treat the cells with various concentrations of 4,5-Dimethoxycanthin-6-one (e.g., 0.5, 1.0, 2.0, 5.0, 12.5 μM) for 24 to 72 hours.[7] Include a vehicle control (DMSO) at the same final concentration.
-
MTT Addition: Remove the medium and add 10 μL of 5 mg/mL MTT solution to each well. Incubate at 37°C for 4 hours.[7]
-
Formazan Solubilization: Remove the MTT solution and add 100 μL of DMSO to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
Apoptosis (TUNEL) Assay
This protocol is based on the methodology used to assess apoptosis induction by 4,5-Dimethoxycanthin-6-one.[1][8]
-
Cell Treatment: Culture cells on coverslips or in chamber slides and treat with the desired concentration of 4,5-Dimethoxycanthin-6-one (e.g., 4 μM) for the determined time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution of Triton X-100 in sodium citrate.
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
Mandatory Visualizations
Caption: General experimental workflow for in vitro testing.
Caption: Proposed signaling pathway of 4,5-dimethoxycanthin-6-one.
References
- 1. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Canthin-6-one | CAS:479-43-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in 4,9-Dimethoxycanthin-6-one experiments
Technical Support Center: 4,9-Dimethoxycanthin-6-one Experiments
A Note on Compound Nomenclature: The majority of published research focuses on 4,5-Dimethoxycanthin-6-one . It is highly probable that "this compound" is a typographical error. This guide will address troubleshooting for canthin-6-one experiments, using the more extensively studied 4,5-Dimethoxycanthin-6-one as the primary example. The principles and troubleshooting steps are broadly applicable to related canthin-6-one derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to inconsistent results in experiments involving 4,5-Dimethoxycanthin-6-one.
Q1: My experimental results are not reproducible. What are the common initial checks I should perform?
A1: Inconsistent results often stem from two main areas: uncontrolled experimental conditions and random error.[1][2] Start by verifying the fundamentals:
-
Reagent Integrity: Confirm the purity, concentration, and stability of your 4,5-Dimethoxycanthin-6-one stock solution. Alkaloids can be complex molecules, and their stability can be a concern.[3][4]
-
Standard Operating Procedures (SOPs): Ensure you and your team are strictly adhering to the established protocols for every repetition.
-
Environmental Factors: Check for any variations in incubation times, temperature, CO2 levels, and other environmental conditions that could affect the experiment.[2]
-
Basic Equipment Calibration: Verify that pipettes, centrifuges, incubators, and plate readers are all properly calibrated and functioning correctly.
Q2: I am seeing variable cell viability results after treatment. What could be the cause?
A2: Variability in cell-based assays is a common challenge. Consider these factors:
-
Compound Solubility and Stability: 4,5-Dimethoxycanthin-6-one may have limited solubility in aqueous media. Ensure your stock solution (typically in DMSO) is fully dissolved and that the final concentration in your cell culture medium does not cause precipitation. Visually inspect the media for any signs of precipitation after adding the compound. The stability of the compound in solution, especially when exposed to light or certain temperatures, can also be a factor.[5]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Seeding Density: Inconsistent initial cell seeding density will lead to significant variations in final cell numbers and, consequently, in viability readouts.
-
Edge Effects: In multi-well plates, cells in the outer wells are more prone to evaporation and temperature fluctuations, which can affect their growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
Q3: The purity of my 4,5-Dimethoxycanthin-6-one is . How can I verify it?
A3: The purity of the compound is critical for reproducible results. Impurities from synthesis or degradation can have their own biological activities.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of canthin-6-one compounds.[6][7] A pure sample should show a single, sharp peak. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify impurities.[8][9]
-
Source and Storage: Always use a compound from a reputable supplier with a certificate of analysis. Store the compound as recommended by the manufacturer, typically as a dry powder at -20°C or below, protected from light and moisture.
Q4: My Western blot results for downstream signaling pathways (e.g., p-AKT, p-mTOR) are inconsistent.
A4: Inconsistent Western blot data can be due to multiple steps in the workflow.
-
Treatment Time and Concentration: The phosphorylation of signaling proteins is often a transient event. Ensure you are using a consistent, optimal time point for cell lysis after treatment. The effect of 4,5-Dimethoxycanthin-6-one on AKT/mTOR and MAPK signaling has been shown to be concentration-dependent.[10]
-
Lysis and Sample Handling: Use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times to prevent protein degradation and dephosphorylation.
-
Protein Quantification: Inaccurate protein quantification will lead to unequal loading on the gel. Perform a reliable protein assay (e.g., BCA) and ensure you are loading equal amounts of total protein for each sample.
-
Antibody Performance: Use validated antibodies from a reliable source. Titrate your primary antibodies to find the optimal concentration and use a consistent dilution for all experiments.
Q5: I am conducting in vivo studies and observing high variability in tumor growth inhibition.
A5: In vivo experiments have additional layers of complexity.
-
Compound Formulation and Administration: Ensure the compound is properly formulated for animal administration and that the route and frequency of administration are consistent. The bioavailability of canthin-6-ones can be low.[6]
-
Metabolism: 4,5-Dimethoxycanthin-6-one is metabolized in vivo, primarily through demethylation and hydroxylation.[11] The metabolic rate can vary between animals, contributing to different effective concentrations at the tumor site.
-
Animal Health and Heterogeneity: Use age- and weight-matched animals from a reliable vendor. Monitor the health of the animals closely, as underlying health issues can impact study outcomes.
-
Tumor Implantation: Ensure the technique for tumor cell implantation is consistent to achieve uniform initial tumor volumes.
Quantitative Data Summary
The following table summarizes the effects of 4,5-Dimethoxycanthin-6-one on glioblastoma cell lines as reported in the literature.
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| U251 | Proliferation Assay | 4 µM | Significant inhibition of cell proliferation. | [10] |
| T98G | Proliferation Assay | 4 µM | Significant inhibition of cell proliferation. | [10] |
| U251 | Western Blot | 4 µM | Decreased levels of p-mTOR, p-AKT, p-cRaf, and p-MEK1. | [10] |
| T98G | Western Blot | 4 µM | Decreased levels of p-mTOR, p-AKT, p-cRaf, and p-MEK1. | [10] |
| U251 | Apoptosis Assay | 4 µM | Increased number of apoptotic cells. | [12][13] |
| T98G | Apoptosis Assay | 4 µM | Increased number of apoptotic cells. | [10] |
| U251 | Pyroptosis Assay | 4 µM | Increased expression of NLRP3, Caspase 1, IL-1β, and IL-18. | [10] |
| T98G | Pyroptosis Assay | 4 µM | Increased expression of NLRP3, Caspase 1, IL-1β, and IL-18. | [10] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess the effect of canthin-6-one derivatives on cell proliferation.[10][12][13]
-
Cell Seeding: Seed glioblastoma cells (e.g., U251, T98G) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of 4,5-Dimethoxycanthin-6-one in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.5, 1, 2, 4, 8 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing changes in protein expression and phosphorylation.[10][12]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with 4,5-Dimethoxycanthin-6-one at the desired concentrations for the specified time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-AKT, anti-AKT, anti-LSD1) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Visualizations: Workflows and Pathways
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Signaling pathway of 4,5-Dimethoxycanthin-6-one in glioblastoma cells.[10][12]
Caption: Standard experimental workflow for an MTT cell viability assay.
References
- 1. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 2. Identifying Potential Reasons for Inconsistent Experiment Results - Video | Study.com [study.com]
- 3. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC analysis of plasma 9-methoxycanthin-6-one from Eurycoma longifolia and its application in a bioavailability/pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 8. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of in vivo and in vitro metabolites of 4,5-dimethoxycanthin-6-one by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of 4,9-Dimethoxycanthin-6-one during storage
This technical support center provides guidance on the proper storage and handling of 4,9-Dimethoxycanthin-6-one to minimize degradation and ensure the integrity of your research material. The following information is based on the general stability of canthin-6-one alkaloids and related indole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound, like other canthin-6-one alkaloids, is primarily influenced by four main factors:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
-
pH: The stability of the compound can be pH-dependent, with acidic or alkaline conditions potentially causing hydrolysis or other reactions.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:
| Form | Storage Temperature | Light Conditions | Atmosphere | Container |
| Solid (lyophilized powder) | -20°C for long-term storage | Protect from light (amber vial) | Inert atmosphere (e.g., argon or nitrogen) is recommended | Tightly sealed vial |
| Solution in organic solvent | -80°C for long-term storage; -20°C for short-term (weeks) | Protect from light (amber vial or wrapped in foil) | N/A | Tightly sealed vial with a solvent-resistant cap |
Q3: How should I prepare stock solutions of this compound to maximize stability?
A3: When preparing stock solutions, it is advisable to use a high-quality, anhydrous solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice. To minimize degradation:
-
Use anhydrous grade solvent.
-
Prepare the solution at the desired concentration and aliquot it into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term stability.
Q4: Are there any known degradation pathways for canthin-6-one alkaloids?
A4: While specific degradation pathways for this compound have not been extensively reported, related canthin-6-one alkaloids can undergo reactions such as demethylation and hydroxylation as part of their metabolism. It is plausible that under storage, particularly with exposure to light, air, or extreme pH, similar degradation products could form. Potential degradation pathways could involve the modification of the methoxy groups or the aromatic ring system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment | Compound degradation due to improper storage or handling. | 1. Review your storage conditions against our recommendations. 2. Prepare fresh stock solutions from solid material. 3. Perform a quality control check of your material using an analytical method like HPLC. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | 1. Compare the chromatogram to a reference standard. 2. If degradation is suspected, perform a forced degradation study to identify potential degradation products. 3. Optimize storage and handling procedures to minimize degradation. |
| Discoloration of the solid compound or solution | Potential degradation. | 1. Do not use the material if significant discoloration is observed. 2. Contact technical support for further assistance. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method that can be used to assess the purity of this compound and detect the presence of degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
2. Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier) is often effective for separating canthin-6-one alkaloids. A typical gradient might be:
-
0-20 min: 30-70% Acetonitrile
-
20-25 min: 70-30% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
3. Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm or 365 nm).
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL).
5. Analysis:
-
Inject the prepared sample and monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways and to validate the stability-indicating nature of the HPLC method, a forced degradation study can be performed.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for a specified time. Dissolve the stressed solid in the solvent for HPLC analysis.
-
Photodegradation: Expose the solid compound or a solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
3. Analysis:
-
Analyze the stressed samples by the stability-indicating HPLC method to observe the formation of degradation products.
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Key environmental factors leading to the degradation of this compound.
Technical Support Center: Overcoming Poor Water Solubility of Canthin-6-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of canthin-6-one derivatives.
Frequently Asked Questions (FAQs)
Q1: My canthin-6-one derivative has poor water solubility. What are the initial steps I can take to address this?
A1: Poor water solubility is a known issue with the parent canthin-6-one (CO) scaffold, which can limit its clinical application.[1][2] An effective initial strategy is chemical modification of the CO structure. Introducing hydrophilic functional groups can significantly improve aqueous solubility. For instance, creating derivatives with amide side chains at the C-2 position has been shown to enhance water solubility.[1][2][3][4]
Q2: What kind of chemical modifications have been proven successful for canthin-6-one derivatives?
A2: A successful approach involves the synthesis of novel canthin-6-one derivatives by introducing various hydrophilic nitrogen-containing heterocycles or alkyl chains to the C-2 position.[1] Specifically, a series of CO amide derivatives has been developed that demonstrate significantly improved water solubility compared to the parent compound.[1][2][3][4]
Q3: Are there other general formulation strategies I can employ to improve the solubility of my compound?
A3: Yes, several formulation strategies can be applied to enhance the bioavailability of poorly soluble drugs.[5] These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[6][7][8][9][10][11]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility.[8][9][12][13] This can be achieved through methods like spray drying or hot-melt extrusion.[7][14]
-
-
Chemical Modifications:
-
Novel Drug Delivery Systems:
-
Lipid-Based Formulations: Incorporating the drug into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5][6][7][12]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[6][12][14][15]
-
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation of the canthin-6-one derivative in aqueous buffer during in vitro assays. | The compound's aqueous solubility is exceeded at the tested concentration. | 1. Determine the aqueous solubility of your specific derivative to establish the maximum concentration for your experiments. 2. Synthesize derivatives with enhanced solubility. Consider introducing hydrophilic moieties, such as N-methyl piperazine, at the C-2 position.[1] 3. Utilize a co-solvent system. A small percentage of a biocompatible solvent like DMSO can help maintain solubility. However, ensure the final solvent concentration does not affect the experimental outcome. |
| Low and variable oral bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract. | 1. Reduce the particle size of the compound through micronization to increase the surface area for dissolution.[6][8] 2. Formulate the compound as a solid dispersion with a hydrophilic carrier.[9][13] 3. Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) to improve absorption.[5][12] |
| Difficulty in preparing a stable intravenous formulation. | The derivative is not soluble enough in common parenteral vehicles. | 1. Investigate the use of cyclodextrins to form an inclusion complex and enhance aqueous solubility.[14] 2. Explore the development of a nanosuspension. This involves creating a colloidal dispersion of the drug with a very small particle size.[9][11] 3. Adjust the pH of the formulation if the compound has ionizable groups, as solubility can be pH-dependent.[16] |
Data Presentation
Table 1: Water Solubility and Antiproliferative Activity of Canthin-6-one (CO) and its Derivatives [1][4]
| Compound | R Group | Water Solubility (μg/mL) | IC₅₀ against HT29 cells (μM) |
| CO | H | 5.8 | 8.6 |
| 8a | N,N-dimethylethanamine | 28.5 | 4.3 |
| 8b | N,N-diethylethanamine | 25.4 | 4.8 |
| 8c | 1-methylpiperidine | 35.2 | 3.5 |
| 8d | 1-ethylpiperidine | 31.7 | 3.9 |
| 8e | morpholine | 40.1 | 2.8 |
| 8f | 4-methylmorpholine | 42.3 | 2.5 |
| 8g | piperazine | 55.6 | 1.5 |
| 8h | 1-(methyl)piperazine | 68.7 | 1.0 |
| 8i | 1-(2-hydroxyethyl)piperazine | 60.3 | 1.3 |
| 8j | 1-(phenyl)piperazine | 15.8 | 4.9 |
| 8k | 1-(pyridin-2-yl)piperazine | 18.9 | 4.5 |
| 8l | 1-(pyrimidin-2-yl)piperazine | 20.1 | 4.1 |
Note: Data extracted from a study by Ding et al.[1][4] The study synthesized a series of novel canthin-6-one derivatives (8a-l) by introducing different amide side chains at the C-2 position to improve water solubility and antiproliferative activity.
Experimental Protocols
Protocol 1: Determination of Water Solubility [1]
This protocol describes the UV spectrophotometry method used to determine the water solubility of canthin-6-one derivatives.
Materials:
-
Canthin-6-one derivative
-
Methanol
-
Deionized water
-
UV spectrophotometer
-
Volumetric flasks
-
Pipettes
Procedure:
-
Preparation of Standard Solutions: a. Prepare a stock solution of the canthin-6-one derivative in a 1:1 (v/v) methanol/water mixture. b. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Measurement of Absorbance: a. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV spectrophotometer. b. Use the 1:1 methanol/water mixture as a blank.
-
Generation of Standard Curve: a. Plot a graph of absorbance versus concentration for the standard solutions. b. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.
-
Determination of Water Solubility: a. Prepare a saturated solution of the canthin-6-one derivative in deionized water. b. After reaching equilibrium, filter the solution to remove any undissolved solid. c. Dilute an aliquot of the clear filtrate with the 1:1 methanol/water mixture to a concentration that falls within the range of the standard curve. d. Measure the absorbance of the diluted sample. e. Use the standard curve equation to calculate the concentration of the derivative in the diluted sample. f. Back-calculate the concentration in the original saturated aqueous solution to determine the water solubility.
Mandatory Visualizations
Signaling Pathways of Canthin-6-one Derivative 8h
The most potent derivative, 8h, was found to induce apoptosis, DNA damage, and ferroptosis in cancer cells.[1][2][3] The following diagram illustrates the key molecular events involved.
Caption: Signaling pathway of canthin-6-one derivative 8h.
Experimental Workflow for Solubility Enhancement and Evaluation
The following diagram outlines a general workflow for addressing the poor water solubility of canthin-6-one derivatives.
Caption: Workflow for solubility enhancement.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. ijpsm.com [ijpsm.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Cell-based Bioassays for Canthin-6-one Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with canthin-6-one compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for canthin-6-one compounds in cell-based assays?
A1: Canthin-6-one and its derivatives exhibit a range of biological activities, primarily through the modulation of key cellular signaling pathways. Their anti-inflammatory effects are often linked to the suppression of the NF-κB and NLR family pyrin domain containing 3 (NLRP3) inflammasome pathways.[1][2] In cancer cell lines, they demonstrate anti-proliferative and cytotoxic effects by inducing apoptosis through the activation of caspases (including caspase-3, -8, and -9), promoting DNA damage, and increasing intracellular reactive oxygen species (ROS).[1][3][4]
Q2: What concentration range is typically effective for canthin-6-one compounds in vitro?
A2: The effective concentration, often measured as the half-maximal inhibitory concentration (IC50), varies significantly depending on the specific canthin-6-one derivative, the cell line, and the assay duration. Generally, IC50 values for cytotoxic or anti-proliferative effects are reported in the low micromolar range, from approximately 1 µM to 15 µM.[3][4][5] For anti-inflammatory effects, such as the inhibition of LPS-induced cytokine production, concentrations between 0.5 µM and 5 µM have been shown to be effective.[6]
Q3: Are there known solubility issues with canthin-6-one compounds?
A3: Yes, the parent canthin-6-one compound can have poor water solubility.[4][7] To address this, researchers often synthesize derivatives with modified side chains, which have shown significantly improved water solubility.[4][7] For experimental purposes, stock solutions are typically prepared in organic solvents like methanol or DMSO, followed by dilution in the cell culture medium.[4][8]
Q4: Do canthin-6-one compounds interfere with common assay readouts?
A4: Yes, canthin-6-one alkaloids are known to be naturally fluorescent, which can cause interference in fluorescence-based assays, potentially leading to false positives.[9][10] It is crucial to include compound-only controls (wells with the compound but no cells) to measure and subtract any background fluorescence.[11] Additionally, as colored compounds, they may interfere with absorbance-based assays like the MTT assay.[11]
Troubleshooting Guide
Problem: I am observing low or no bioactivity with my canthin-6-one compound.
-
Possible Cause 1: Poor Solubility. The compound may be precipitating out of the cell culture medium, reducing its effective concentration.
-
Possible Cause 2: Inappropriate Cell Line. The selected cell line may not be sensitive to the compound's mechanism of action.
-
Possible Cause 3: Insufficient Incubation Time. The treatment duration may not be long enough to induce a measurable biological effect.
-
Solution: Perform a time-course experiment to determine the optimal incubation period. For cytotoxicity assays, incubation times of 48 to 72 hours are common.[4]
-
Problem: My assay results have high variability between replicate wells.
-
Possible Cause 1: Uneven Cell Plating. Inconsistent cell numbers across the wells of a microplate is a common source of variability.[12]
-
Solution: Ensure the cell suspension is homogeneous before and during plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell settling. Avoid disturbing the plates, which can cause cells to cluster at the edges of the well.[12]
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the microplate are prone to evaporation during long incubation periods, which alters the concentration of media components and the test compound.[12]
-
Solution: Avoid using the outer rows and columns of the plate for experimental samples. Instead, fill these wells with sterile water or PBS to create a humidity barrier.[12]
-
-
Possible Cause 3: Cell Health and Passage Number. Cells that are unhealthy, have been in culture for too long (high passage number), or are in the wrong growth phase (lag or plateau) can respond inconsistently.[12]
-
Solution: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of the experiment. Regularly monitor cell morphology for any signs of stress.[12]
-
Problem: I am seeing high background signal in my fluorescence or absorbance assay.
-
Possible Cause 1: Intrinsic Fluorescence of the Compound. Canthin-6-one alkaloids are naturally fluorescent and can contribute to the signal in fluorescence-based assays.[9]
-
Solution: Run parallel control wells containing the compound in cell-free media at all tested concentrations. Subtract the average signal from these wells from your experimental wells. Consider using an alternative assay with a different detection method (e.g., luminescence or colorimetric) to confirm hits.[11]
-
-
Possible Cause 2: Compound Interference with Absorbance. Colored compounds can absorb light at the same wavelength used to measure the formazan product in MTT or XTT assays.[11]
-
Solution: Include compound-only controls to measure and correct for this interference. Alternatively, use a viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®).
-
Quantitative Data Summary
The following tables summarize the reported cytotoxic and anti-proliferative activities of various canthin-6-one compounds across different human cancer cell lines.
Table 1: IC50 Values of 9-Substituted Canthin-6-one Derivatives
| Compound | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | Anti-cancer | 3.79 ± 0.069 | [5] |
| 9-Methoxycanthin-6-one | HT-29 | Colorectal Cancer | Anti-cancer | 3.79 ± 0.069 | [3] |
| 9-Methoxycanthin-6-one | A375 | Skin Cancer | Anti-cancer | 5.71 ± 0.20 | [3] |
| 9-Methoxycanthin-6-one | HeLa | Cervical Cancer | Anti-cancer | 4.30 ± 0.27 | [3] |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Skin Cancer | Proliferation | 6.5 | [3] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Skin Cancer | Proliferation | 7.0 |[3] |
Table 2: IC50 Values of Novel Canthin-6-one Amide Derivatives (72h incubation)
| Compound | HT29 (Colon) | H1975 (Lung) | A549 (Lung) | MCF-7 (Breast) | Reference |
|---|---|---|---|---|---|
| Canthin-6-one (Parent) | 8.6 ± 1.1 µM | 10.7 ± 1.5 µM | 7.6 ± 0.9 µM | 9.5 ± 1.2 µM | [4] |
| Derivative 8h | 1.0 ± 0.1 µM | 1.9 ± 0.3 µM | 1.5 ± 0.2 µM | 1.7 ± 0.2 µM | [4] |
| All Derivatives (8a-l) | < 5 µM | - | - | - |[4] |
Detailed Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to evaluate canthin-6-one derivatives.[4]
-
Materials:
-
Human cancer cells (e.g., HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Canthin-6-one compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase. Count and dilute cells to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the canthin-6-one compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.[4]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 10 minutes to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. Caspase-3/7 Activity Assay (Fluorimetric)
This protocol describes a general method to measure the activity of executioner caspases, which are activated by canthin-6-one compounds.[1]
-
Materials:
-
Cells seeded and treated with canthin-6-one in a white-walled, clear-bottom 96-well plate.
-
Caspase-Glo® 3/7 Reagent or similar, containing a luminogenic caspase-3/7 substrate (e.g., a peptide containing the DEVD sequence).
-
Plate-reading luminometer.
-
-
Procedure:
-
Assay Setup: Seed cells and treat with canthin-6-one compounds and controls for the desired time in a 96-well plate suitable for luminescence. Include a cell-free blank control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: After subtracting the blank values, compare the luminescence signals from treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.
-
3. Intracellular Reactive Oxygen Species (ROS) Detection
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels, which can be induced by canthin-6-one derivatives.[4][7]
-
Materials:
-
Cells seeded and treated in a black-walled, clear-bottom 96-well plate.
-
DCFDA stock solution (in DMSO).
-
Hank's Balanced Salt Solution (HBSS) or similar buffer.
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm).
-
-
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours. Treat with canthin-6-one compounds for the desired time (e.g., 24 hours).[4]
-
DCFDA Loading: Remove the treatment medium and wash the cells once with pre-warmed HBSS.
-
Add 100 µL of working DCFDA solution (e.g., 10 µM in HBSS) to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Measurement: Remove the DCFDA solution and wash the cells once with HBSS. Add 100 µL of HBSS to each well. Measure the fluorescence intensity using a microplate reader.
-
Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls to determine the change in intracellular ROS levels.
-
Signaling Pathways and Workflows
Canthin-6-one Cellular Signaling Pathways
Canthin-6-one compounds influence multiple signaling cascades. In inflammatory contexts, they inhibit the NF-κB pathway, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][6] In cancer cells, they induce apoptosis by activating initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3), and can also trigger cell death through the generation of ROS.[1][3][4]
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
Addressing off-target effects of 4,9-Dimethoxycanthin-6-one in experiments
Welcome to the technical support center for 4,9-Dimethoxycanthin-6-one. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential off-target effects during experimentation. The information provided is based on studies of closely related canthinone compounds, including 4,5-Dimethoxycanthin-6-one, due to limited direct data on the 4,9-dimethoxy isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for dimethoxycanthin-6-one compounds?
A1: Based on studies of the closely related isomer, 4,5-Dimethoxycanthin-6-one, the primary mechanism is the inhibition of Lysine-specific demethylase 1 (LSD1).[1][2][3] This inhibition leads to downstream effects on gene transcription related to cell proliferation, apoptosis, and pyroptosis.[1][2][3]
Q2: What are the potential off-target effects I should be aware of when using this compound?
A2: While the primary target may be LSD1, canthin-6-one derivatives have been shown to influence several other signaling pathways which may be considered off-target depending on your experimental context. These include inhibition of the AKT/mTOR and MAPK signaling pathways, modulation of NF-κB signaling, and effects on the NLRP3 inflammasome.[2][4][5]
Q3: My non-cancerous cell line is showing unexpected cytotoxicity. Could this be an off-target effect?
A3: Yes. Canthin-6-ones can induce apoptosis and pyroptosis.[1][2] In studies on glioblastoma cells, 4,5-dimethoxycanthin-6-one was shown to increase the expression of pro-apoptotic genes like BAX and Cleaved-caspase3, and decrease anti-apoptotic genes like BCL-2.[2] It also increased markers of pyroptosis, including Caspase-1, IL-1β, and IL-18.[2] This could lead to cytotoxicity in cell lines that are sensitive to these pathways.
Q4: I am observing anti-inflammatory effects in my experiment, which is unrelated to my primary hypothesis. Why might this be happening?
A4: The canthin-6-one scaffold is known for its anti-inflammatory properties.[4][5] These compounds can suppress the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO).[4] This is often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[4][5][6]
Troubleshooting Guide
This guide addresses specific experimental issues that may arise from the off-target effects of this compound.
| Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected decrease in cell proliferation in a non-target cell line. | Inhibition of pro-survival signaling pathways such as AKT/mTOR and MAPK .[2] | 1. Perform a dose-response curve to determine the lowest effective concentration for your on-target effect. 2. Assess the phosphorylation status of key pathway proteins (p-AKT, p-mTOR, p-c-Raf, p-MEK1) via Western blot to confirm off-target pathway inhibition. 3. Use a more specific inhibitor for your target of interest as a positive control. |
| Inconsistent results in immune cell activation assays. | Modulation of inflammatory signaling via NF-κB or the NLRP3 inflammasome .[4][5] | 1. Measure levels of key inflammatory markers (e.g., TNF-α, IL-1β, IL-6, NO) to quantify the anti-inflammatory effect. 2. Use an NF-κB reporter assay to directly measure the effect on this pathway. 3. Consider using cells with genetic knockouts of key inflammatory pathway components (e.g., NLRP3-/-) to isolate the effect. |
| Observed cell death does not appear to be classical apoptosis. | Induction of pyroptosis , a highly inflammatory form of programmed cell death, characterized by Caspase-1 activation.[1][2] | 1. Assay for Caspase-1 activity or cleavage. 2. Measure the release of pyroptotic cytokines IL-1β and IL-18 into the cell culture supernatant. 3. Use a specific inhibitor of Caspase-1 (e.g., VX-765) to see if it rescues the cell death phenotype. |
| Variability in results between different cell types. | Cell-type specific expression of off-target proteins. The effect of canthin-6-ones can be dependent on the specific cellular context and the expression patterns of kinases and transcription factors.[4] | 1. Perform transcriptomic or proteomic analysis on your cell lines to identify the expression levels of potential off-target proteins (e.g., LSD1, components of AKT/MAPK/NF-κB pathways). 2. Validate key off-target engagement in each cell type using methods like Western blot or reporter assays. |
Signaling Pathways and Experimental Workflows
Diagram: Potential Off-Target Signaling Pathways
Caption: Potential on-target (LSD1) and off-target signaling pathways affected by dimethoxycanthin-6-ones.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results.
Detailed Experimental Protocols
Protocol 1: Western Blot for AKT/MAPK Pathway Activation
This protocol is to determine if this compound is inhibiting the AKT or MAPK signaling pathways in your cell line.
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat cells with vehicle control and varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM, 4 µM) for the desired time period (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p44/42 MAPK (Erk1/2)
-
Total p44/42 MAPK (Erk1/2)
-
Loading control (e.g., GAPDH or β-Actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[2]
Protocol 2: Caspase-1 Activity Assay for Pyroptosis
This protocol helps determine if observed cell death is due to pyroptosis.
-
Cell Treatment: Plate cells in a 96-well plate. Treat with vehicle control, a positive control for pyroptosis (e.g., LPS + Nigericin), and varying concentrations of this compound.
-
Assay Procedure: Use a commercially available Caspase-1 activity assay kit (e.g., a FLICA kit or a colorimetric/fluorometric substrate-based assay). Follow the manufacturer's instructions.
-
Principle: These assays typically use a specific, labeled inhibitor that binds covalently to active Caspase-1 (FLICA) or a substrate that releases a fluorescent or colorimetric signal upon cleavage by active Caspase-1.
-
Data Acquisition: Read the plate using a fluorescence plate reader or spectrophotometer at the appropriate wavelength.
-
Analysis: Compare the signal from treated cells to the vehicle control. An increase in signal indicates an increase in Caspase-1 activity, suggesting the induction of pyroptosis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,9-Dimethoxycanthin-6-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,9-dimethoxycanthin-6-one synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the canthin-6-one scaffold?
A1: Several key strategies are employed for the synthesis of the canthin-6-one core structure. These can be broadly categorized based on the assembly of the ring system:
-
Construction from Tryptamine or Indole Precursors: Many approaches utilize tryptamine or its derivatives. Key reactions in these pathways include the Pictet-Spengler reaction, reductive amination, amidation, catalytic hydrogen transfer, and catalytic oxidation.[1]
-
Ring Annulation Strategies: These methods involve the formation of the different rings of the canthin-6-one skeleton from precursors of varying complexity. Common strategies include:
-
C10N2 + C2 + C2
-
C10N2 + C4
-
C8N2 + C6 (This has been reported to be a prominent strategy with high overall yields for canthin-6-one).[1]
-
C12N2 + C2
-
-
"Non-Classic" B-Ring Construction: A high-yield approach that involves a palladium-catalyzed Suzuki-Miyaura C-C coupling followed by a copper-catalyzed C-N coupling. This method has been reported to produce canthin-6-one and its analogues in high yields (71%–95%).[2]
Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve them?
A2: Low yields in canthin-6-one synthesis can stem from several factors. Traditional methods involving cyclization and decarboxylation reactions are known for having lower yields, in the range of 35-55%.[3][4] To improve your yield, consider the following:
-
Choice of Synthetic Route: Employing a more modern and efficient synthetic strategy can significantly boost your overall yield. For instance, a three-step synthesis of canthin-6-one has been reported with an overall yield of 86.4%.[1] Another four-step synthesis achieved a 76.83% overall yield.[2]
-
Reaction Conditions: Optimization of reaction parameters is crucial. This includes the choice of catalyst, solvent, temperature, and reaction time. For copper-catalyzed C-N coupling steps, the use of ligands like N,N'-dimethylethylenediamine (DMEDA) can be beneficial.[5]
-
Purity of Starting Materials: Ensure that your starting materials, particularly the tryptamine or indole precursors, are of high purity. Impurities can lead to side reactions and lower the yield of the desired product.
-
Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider adjusting the temperature or adding more catalyst.
-
Side Product Formation: The formation of byproducts can significantly reduce the yield of the target molecule. Analyze your crude product to identify any major side products and adjust the reaction conditions to minimize their formation. For example, in the Pictet-Spengler reaction, the formation of tetrahydro-β-carboline can be an undesired side-pathway.[6]
Q3: Are there any specific challenges associated with introducing methoxy groups at the C4 and C9 positions?
A3: While specific literature on the synthesis of this compound is limited, challenges can be inferred from the synthesis of other methoxy-substituted canthin-6-ones. The electronic nature of the methoxy groups can influence the reactivity of the aromatic rings. For instance, the electron-donating nature of the methoxy group might affect the conditions required for electrophilic aromatic substitution or metal-catalyzed coupling reactions. Careful optimization of the reaction conditions will be necessary to account for these electronic effects and to avoid potential side reactions such as demethylation under harsh acidic or basic conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Pictet-Spengler reaction | - Incomplete reaction. - Formation of undesired side products (e.g., over-oxidation, alternative cyclization). - Suboptimal pH. | - Monitor reaction progress closely with TLC/LC-MS. - Use milder oxidizing agents if oxidation is part of the sequence. - Adjust the acidity of the reaction medium; trifluoroacetic acid is commonly used.[6] |
| Poor yield in Suzuki-Miyaura coupling | - Inactive catalyst. - Poor quality of boronic acid/ester. - Inefficient base or solvent system. | - Use a fresh, active palladium catalyst (e.g., Pd(dppf)Cl2). - Ensure the boronic acid is dry and pure. - Screen different bases (e.g., K2CO3, Cs2CO3) and solvent mixtures (e.g., dioxane/water). |
| Inefficient final C-N ring closure | - Steric hindrance. - Inappropriate catalyst/ligand system. - High reaction temperature leading to decomposition. | - Employ a robust catalyst system such as CuI with a suitable ligand like DMEDA.[5] - Optimize the reaction temperature; start with milder conditions and gradually increase if necessary. |
| Difficulty in purification | - Presence of closely related impurities or isomers. - Poor solubility of the product. | - Utilize flash column chromatography with a carefully selected solvent gradient. - Consider recrystallization from a suitable solvent system. For 9-methoxycanthin-6-one, a combination of dichloromethane, methanol, acetone, and water has been used for crystallization.[7] |
| Product decomposition | - Harsh reaction conditions (strong acid/base, high temperature). - Air or light sensitivity. | - Employ milder reaction conditions where possible. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Protect the reaction mixture from light if the compounds are known to be light-sensitive. |
Data on Synthetic Yields
The following tables summarize reported yields for various synthetic routes to canthin-6-one and its derivatives. This data can serve as a benchmark for your own experiments.
Table 1: Overall Yields of Different Canthin-6-one Synthetic Strategies
| Synthetic Strategy | Number of Steps | Overall Yield (%) | Reference |
| C8N2 + C6 Strategy | 3 | 86.4 | [1] |
| Bischer-Napieralski followed by modifications | 4 | 76.83 | [2] |
| "Non-Classic" B-Ring Construction | One-pot or stepwise | 71-95 | [2] |
| Pictet-Spengler based route | Not specified | 46.74 | [8] |
| Aldol reaction based route | 2 | 70.55 | [8] |
| Traditional cyclization/decarboxylation | Not specified | 35-55 | [3][4] |
Table 2: Stepwise Yields for a Pictet-Spengler Based Synthesis of Canthin-6-one Derivatives [9]
| Step | Reaction Type | Yield (%) |
| 1 | Pictet–Spengler cyclization | 90 |
| 2 | Oxidation | 72 |
| 3 | Hydrolysis | 95 |
| 4 | Condensation cyclization | 80 |
Experimental Protocols
Below are detailed methodologies for key reactions that can be adapted for the synthesis of this compound.
Protocol 1: Synthesis of Canthin-6-one via Suzuki-Miyaura Coupling and Intramolecular Amidation (Adapted from a high-yield synthesis of canthin-6-ones) [5]
This protocol involves three main steps starting from a commercially available substituted pyridine.
-
Suzuki-Miyaura Coupling:
-
To a solution of the appropriate bromo-naphthyridone precursor in a 4:1 mixture of 1,4-dioxane and water, add the corresponding dimethoxyphenylboronic acid (1.2 eq.), K2CO3 (2.0 eq.), and Pd(dppf)Cl2 (0.05 eq.).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Hydrolysis/Decarboxylation:
-
Dissolve the product from the previous step in a mixture of 1,4-dioxane and aqueous HCl (1:1).
-
Heat the mixture to 100-105 °C and stir for 2-3 hours.
-
Cool the reaction, add water, and neutralize with solid Na2CO3.
-
Extract the product with CH2Cl2, wash with brine, dry over anhydrous Na2SO4, and remove the solvent under vacuum.
-
-
Intramolecular Copper-Catalyzed Amidation:
-
To a solution of the naphthyridone precursor in 1,4-dioxane, add Cs2CO3 (2.0 eq.), CuI (0.1 eq.), and DMEDA (0.1 eq.).
-
Heat the reaction mixture to 100-105 °C and stir for 1.5-2 hours.
-
Upon completion, dilute the mixture with water and extract with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
-
Protocol 2: Synthesis via Pictet-Spengler Reaction and Cyclization (Adapted for Methoxy Derivatives) [6][9]
-
Pictet-Spengler Reaction:
-
To a stirred suspension of a methoxy-tryptophan derivative in a suitable solvent (e.g., methanol or dichloromethane), add trifluoroacetic acid (TFA).
-
Add the appropriate glyoxal derivative and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the resulting β-carboline intermediate.
-
-
Oxidation:
-
Dissolve the β-carboline in a suitable solvent like THF.
-
Add an oxidizing agent such as KMnO4 and stir at room temperature for 12 hours.[9]
-
Quench the reaction and work up to isolate the oxidized product.
-
-
Hydrolysis and Cyclization:
Visualizations
Caption: High-yield synthesis workflow for canthin-6-ones.
Caption: Pictet-Spengler based synthesis route.
Caption: Troubleshooting logic for low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids [mdpi.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 8. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LSD1 Inhibitors in Glioblastoma: 4,9-Dimethoxycanthin-6-one in Focus
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat brain tumors. In the quest for novel therapeutic strategies, epigenetic regulators have emerged as promising targets. Among them, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is frequently overexpressed in glioblastoma and plays a crucial role in maintaining the stem-like characteristics and tumorigenicity of cancer cells.[1][2] This has spurred the development and investigation of various LSD1 inhibitors. This guide provides a comparative overview of 4,9-Dimethoxycanthin-6-one (likely a variant of the studied 4,5-Dimethoxycanthin-6-one) and other prominent LSD1 inhibitors in the context of glioblastoma research, supported by experimental data and detailed methodologies.
Performance Comparison of LSD1 Inhibitors in Glioblastoma
The efficacy of LSD1 inhibitors in glioblastoma is a subject of ongoing research. While direct head-to-head clinical trials are limited, preclinical studies offer valuable insights into their comparative performance.
Quantitative Analysis of Inhibitor Efficacy
A key metric for comparing the potency of different inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for several LSD1 inhibitors in patient-derived glioblastoma stem cell (GSC) lines. It is important to note that the specific IC50 value for 4,5-Dimethoxycanthin-6-one in glioblastoma cell lines was not explicitly available in the reviewed literature. However, studies indicate its efficacy at a concentration of 4 μM.[3]
| Inhibitor | Cell Line | IC50 (μM) | Reference |
| 4,5-Dimethoxycanthin-6-one | U251, T98G | Effective at 4 μM | [3] |
| GSK-LSD1 | MDA-GSC Lines | Varies by line | [4] |
| Tranylcypromine (TCP) | MDA-GSC Lines | Varies by line | [4] |
| RN-1 | MDA-GSC Lines | Varies by line | [4] |
| SP-2577 | MDA-GSC Lines | Varies by line | [4] |
| ORY-1001 (Iadademstat) | MDA-GSC Lines | Varies by line | [4] |
| ORY-2001 | MDA-GSC Lines | Vries by line | [4] |
| IMG-7289 | MDA-GSC Lines | Varies by line | [4] |
| NCD38 | Patient-derived GSCs | Not explicitly stated | |
| Bomedemstat | Patient-derived GSCs | Not explicitly stated | |
| Seclidemstat | Patient-derived GSCs | Not explicitly stated |
Table 1: Comparative IC50 Values of Various LSD1 Inhibitors in Glioblastoma Stem Cells. The IC50 values for several inhibitors vary across different patient-derived GSC lines, highlighting the heterogeneity of glioblastoma. The efficacy of 4,5-Dimethoxycanthin-6-one has been demonstrated at a specific concentration rather than a reported IC50 value in the available literature.
In Vivo Efficacy
Preclinical in vivo studies using orthotopic xenograft models in mice are critical for evaluating the therapeutic potential of these inhibitors.
| Inhibitor | Animal Model | Key Findings | Reference |
| 4,5-Dimethoxycanthin-6-one | BALB/c nude mice with U251 xenografts | Significantly reduced tumor volume. | [3] |
| GSK-LSD1 | Orthotopic xenograft mouse model | Delayed reduction in tumor burden, followed by tumor regrowth. | [4] |
| NCD38 (in combination with TMZ) | Orthotopic murine GBM models | Significantly enhanced survival of tumor-bearing mice. | |
| DDP_38003 | Preclinical models | Delayed tumor growth and prolonged mouse survival. | [2] |
Table 2: Summary of In Vivo Efficacy of LSD1 Inhibitors in Glioblastoma Models. In vivo studies demonstrate the potential of these inhibitors to control tumor growth, although challenges like acquired resistance are also observed.
Signaling Pathways and Mechanisms of Action
LSD1 inhibitors exert their anti-tumor effects by modulating various signaling pathways critical for glioblastoma cell proliferation, survival, and stemness.
4,5-Dimethoxycanthin-6-one: Targeting AKT/mTOR and MAPK Pathways
4,5-Dimethoxycanthin-6-one has been shown to inhibit the proliferation of glioblastoma cells and induce apoptosis and pyroptosis by targeting the LSD1-mediated AKT/mTOR and MAPK signaling pathways.[3] Inhibition of LSD1 by this compound leads to the downregulation of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR), key components of a pathway crucial for cell growth and survival.[3]
References
- 1. Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dimethoxycanthin-6-one Inhibits Glioblastoma Stem Cell and Tumor Growth by Inhibiting TSPAN1 Interaction with TM4SF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors as potential new drugs for the treatment of glioblastoma [research.ieo.it]
- 4. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of 4,9-Dimethoxycanthin-6-one and Tranylcypromine for Researchers
An Objective Guide for Scientists and Drug Development Professionals
Introduction: This guide provides a detailed comparative analysis of Tranylcypromine, a well-established pharmaceutical agent, and 4,9-Dimethoxycanthin-6-one, a member of the canthin-6-one class of alkaloids. Initial literature searches did not yield specific biological data for the 4,9-isomer. However, significant research exists for the closely related isomer, 4,5-Dimethoxycanthin-6-one , particularly concerning its activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). Tranylcypromine is primarily known as a Monoamine Oxidase (MAO) inhibitor but has also been identified as an inhibitor of LSD1. Therefore, this guide will proceed with a comparison between Tranylcypromine and 4,5-Dimethoxycanthin-6-one , operating under the assumption that this is the compound of interest for a comparative study, focusing on their shared pharmacological target, LSD1, and their distinct primary mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the key properties and quantitative inhibitory data for Tranylcypromine and 4,5-Dimethoxycanthin-6-one based on available experimental data.
Table 1: General Properties and Primary Therapeutic Targets
| Feature | Tranylcypromine | 4,5-Dimethoxycanthin-6-one |
| Compound Class | Phenylcyclopropylamine (non-hydrazine derivative) | Canthin-6-one Alkaloid |
| Primary Target(s) | Monoamine Oxidase A (MAO-A) & Monoamine Oxidase B (MAO-B) | Lysine-Specific Demethylase 1 (LSD1) |
| Secondary Target(s) | Lysine-Specific Demethylase 1 (LSD1) | Not extensively reported |
| Primary Therapeutic Area | Psychiatry (Major Depressive Disorder, Anxiety Disorders) | Oncology (Investigational for Glioblastoma) |
| Mechanism Type | Irreversible Enzyme Inhibitor | Enzyme Inhibitor |
Table 2: Comparative Enzymatic Inhibition Data
| Target Enzyme | Tranylcypromine (IC₅₀) | 4,5-Dimethoxycanthin-6-one (IC₅₀) |
| Monoamine Oxidase A (MAO-A) | 2.3 µM[1] | Not Reported |
| Monoamine Oxidase B (MAO-B) | 0.95 µM[1] | Not Reported |
| Lysine-Specific Demethylase 1 (LSD1) | ~5.6 - 20.7 µM[1] | Identified as a novel inhibitor, but a specific enzymatic IC₅₀ value is not reported in the reviewed literature.[2][3][4][5] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action
Tranylcypromine exerts its primary therapeutic effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B.[1] This inhibition prevents the breakdown of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, leading to their increased availability in the synaptic cleft. This elevation of neurotransmitter levels is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, Tranylcypromine covalently modifies and inhibits LSD1, an enzyme involved in histone demethylation and epigenetic regulation.[1]
4,5-Dimethoxycanthin-6-one has been identified as a novel inhibitor of LSD1.[2][3] By inhibiting LSD1, it prevents the demethylation of histone H3 at lysine 4 (H3K4), which in turn alters gene expression. In the context of glioblastoma, this inhibition leads to the suppression of proliferation pathways (such as AKT/mTOR and MAPK), and the induction of programmed cell death, including apoptosis and pyroptosis.[2][5] There is currently no evidence to suggest that 4,5-Dimethoxycanthin-6-one or other canthin-6-one alkaloids are inhibitors of monoamine oxidase.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of Tranylcypromine as a Monoamine Oxidase (MAO) inhibitor.
Caption: Comparative inhibition of LSD1 by both compounds leading to anti-cancer effects.
Caption: Generalized workflow for in vitro enzyme inhibition assays to determine IC₅₀ values.
Experimental Protocols
Below are detailed, generalized methodologies for the key enzymatic assays cited in this guide. These protocols are based on commonly used methods in the literature.
Experimental Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of a test compound against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound (e.g., Tranylcypromine)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions in assay buffer to achieve a range of final assay concentrations.
-
Dilute recombinant MAO-A and MAO-B enzymes to the desired working concentration in assay buffer.
-
Prepare the kynuramine substrate solution in assay buffer.
-
-
Assay Execution:
-
To the wells of a 96-well microplate, add the diluted test compound or control inhibitor solutions. Include wells with buffer/DMSO only as a no-inhibition control and wells without enzyme as a background control.
-
Add the diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation (for irreversible inhibitors): Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
The enzymatic conversion of kynuramine to 4-hydroxyquinoline is monitored by measuring the fluorescence intensity at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
Readings can be taken in kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibition control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Experimental Protocol 2: In Vitro LSD1 Inhibition Assay (HRP-Coupled Fluorometric Method)
Objective: To determine the in vitro inhibitory potency (IC₅₀) of a test compound against human LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate
-
Test compound (e.g., 4,5-Dimethoxycanthin-6-one, Tranylcypromine)
-
Horseradish Peroxidase (HRP)
-
Fluorometric substrate for HRP (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final assay concentrations.
-
Thaw the recombinant LSD1 enzyme, HRP, and peptide substrate on ice. Dilute to working concentrations in assay buffer as required.
-
Prepare the ADHP working solution immediately prior to use by dissolving it in DMSO and then diluting with assay buffer.
-
-
Assay Execution:
-
To the wells of a 96-well microplate, add assay buffer, LSD1 enzyme, HRP, and the diluted test compound. Include appropriate controls (100% activity with solvent, background without substrate).
-
Pre-incubate the plate for approximately 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the H3K4 peptide substrate to all wells except the background controls.
-
-
Data Acquisition:
-
Cover the plate and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
The demethylation reaction by LSD1 produces H₂O₂, which is used by HRP to convert ADHP to the highly fluorescent resorufin.
-
Read the plate using an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each sample relative to the 100% initial activity control.
-
Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis | Semantic Scholar [semanticscholar.org]
- 5. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LSD1 Inhibitors: Iadademstat and 4,9-Dimethoxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology. This enzyme plays a pivotal role in tumorigenesis and cancer progression through its regulation of gene expression. This guide provides a detailed comparison of two LSD1 inhibitors: iadademstat (ORY-1001), a clinical-stage compound, and 4,9-dimethoxycanthin-6-one, a novel natural product-derived inhibitor. The following sections will delve into their mechanisms of action, present available efficacy data, and outline key experimental protocols to offer a comprehensive resource for the research community. It is important to note that the correct identification for the canthinone compound of interest is 4,5-dimethoxycanthin-6-one , as supported by the current scientific literature.
Mechanism of Action
Both iadademstat and 4,5-dimethoxycanthin-6-one exert their anticancer effects by inhibiting the enzymatic activity of LSD1, albeit through potentially different interactions and downstream consequences.
Iadademstat (ORY-1001) is a potent and selective, orally bioavailable small molecule that acts as a covalent inhibitor of LSD1.[1] Its mechanism involves forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[1] This irreversible inhibition not only blocks the demethylase activity of LSD1 but also disrupts its scaffolding functions, which are crucial for the formation of transcriptional repressor complexes.[1] In acute myeloid leukemia (AML), iadademstat's disruption of the LSD1-GFI-1 complex leads to the differentiation of leukemic blasts.[1] In small cell lung cancer (SCLC), it interferes with the LSD1-INSM1 interaction, leading to the restoration of NOTCH1 and HES1 expression and subsequent tumor regression.
4,5-Dimethoxycanthin-6-one has been identified as a novel inhibitor of LSD1.[2] Its mechanism of action in glioblastoma cells involves the inhibition of the AKT/mTOR and MAPK signaling pathways, which are downstream of LSD1.[2] This inhibition leads to the induction of apoptosis (programmed cell death) and pyroptosis, a form of lytic and inflammatory cell death.[2] While its direct binding mode to LSD1 is still under detailed investigation, it has been shown to effectively reduce LSD1 activity in a concentration-dependent manner.[2][3]
dot
Caption: Mechanisms of action for Iadademstat and 4,5-Dimethoxycanthin-6-one.
Efficacy Data
Direct comparative efficacy studies between iadademstat and 4,5-dimethoxycanthin-6-one are not currently available in the public domain. The following tables summarize the existing in vitro and in vivo data for each compound from separate studies.
Table 1: In Vitro Efficacy of Iadademstat
| Assay Type | Cell Line(s) | Endpoint | Result | Reference(s) |
| LSD1 Enzymatic Assay (HTRF) | - | IC50 | 0.012 µM | [1] |
| Cell Viability (AML) | THP-1, MOLM-13 | IC50 | 0.02 µM, 0.03 µM | [1] |
| Cell Viability (SCLC) | NCI-H510A | IC50 | 0.009 µM | [1] |
| Cell Differentiation (AML) | THP-1 | CD11b Expression (EC50) | 0.003 µM | [1] |
Table 2: In Vitro Efficacy of 4,5-Dimethoxycanthin-6-one
| Assay Type | Cell Line(s) | Endpoint | Result | Reference(s) |
| Cell Viability (Glioblastoma) | U251, T98G | Inhibition | Concentration-dependent decrease in viability | [2] |
| Apoptosis (Glioblastoma) | U251, T98G | Apoptotic Cells | Increased number of TUNEL-positive cells | |
| Pyroptosis (Glioblastoma) | U251, T98G | Marker Expression | Increased expression of NLRP3, Caspase-1, IL-1β, and IL-18 |
Table 3: In Vivo Efficacy of 4,5-Dimethoxycanthin-6-one
| Animal Model | Cancer Type | Treatment | Outcome | Reference(s) |
| BALB/c Nude Mice | Glioblastoma (U251 xenograft) | 4 µM 4,5-dimethoxycanthin-6-one | Significant reduction in tumor volume and mass | [2] |
Experimental Protocols
LSD1 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the direct inhibitory effect of a compound on LSD1 enzymatic activity.
dot
Caption: Workflow for a typical LSD1 HTRF assay.
Protocol:
-
Reagents: Recombinant human LSD1, biotinylated H3K4me2 peptide substrate, Europium cryptate-labeled anti-H3K4me1/0 antibody, Streptavidin-XL665, assay buffer.
-
Procedure:
-
Add LSD1 enzyme to the wells of a microplate.
-
Add serial dilutions of the test compound (e.g., iadademstat) or vehicle control.
-
Incubate to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me2 peptide substrate.
-
Incubate to allow the reaction to proceed.
-
Stop the reaction and add the detection reagents (Europium-labeled antibody and Streptavidin-XL665).
-
Incubate to allow for antibody binding to the demethylated substrate and the FRET pair to form.
-
Read the HTRF signal on a compatible plate reader.
-
-
Data Analysis: The ratio of the emission signals at 665 nm and 620 nm is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
dot
Caption: General workflow for an MTT cell viability assay.
Protocol:
-
Reagents: Cell culture medium, test compound (e.g., 4,5-dimethoxycanthin-6-one), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or Sorenson's glycine buffer).
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
Iadademstat and 4,5-dimethoxycanthin-6-one are both promising LSD1 inhibitors with demonstrated anticancer activity. Iadademstat is a well-characterized, potent, and selective covalent inhibitor with a significant body of preclinical and clinical data in hematological malignancies and solid tumors. 4,5-Dimethoxycanthin-6-one is a novel, natural product-derived inhibitor that has shown efficacy in glioblastoma models by inducing apoptosis and pyroptosis through the inhibition of key signaling pathways.
While a direct comparison of their efficacy is limited by the available data, this guide provides a framework for understanding their individual properties. Further head-to-head studies, particularly utilizing standardized enzymatic and cell-based assays across a common panel of cancer cell lines, are necessary to definitively compare their potency and therapeutic potential. The detailed experimental protocols provided herein offer a starting point for researchers seeking to conduct such comparative investigations.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synergistic Anticancer Potential of Canthin-6-one Alkaloids in Combination Therapy: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the synergistic effects of canthin-6-one alkaloids with conventional anticancer drugs, using 9-methoxycanthin-6-one as a case study due to the absence of available data on 4,9-dimethoxycanthin-6-one.
This guide provides an objective comparison of the synergistic anticancer effects of the canthin-6-one alkaloid, 9-methoxycanthin-6-one, when used in combination with standard chemotherapeutic agents. The data presented is based on studies conducted on the SKOV-3 ovarian cancer cell line.
Executive Summary
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, reduce dosage-related toxicity, and overcome drug resistance. Natural products, such as canthin-6-one alkaloids, are a promising source of novel compounds that can act synergistically with existing anticancer drugs. This guide focuses on the synergistic interactions of 9-methoxycanthin-6-one (9M) with cisplatin, paclitaxel, doxorubicin, and gemcitabine. The primary mechanism of action for 9-methoxycanthin-6-one in cancer cells is the induction of apoptosis.[1] When combined with other chemotherapeutic agents, it demonstrates the potential to enhance their cytotoxic effects.
Quantitative Analysis of Synergistic Effects
The synergistic effects of combining 9-methoxycanthin-6-one (9M) with various anticancer drugs were quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[2][3] The following table summarizes the CI values at 50% growth inhibition (CI50) for different combination regimens in SKOV-3 ovarian cancer cells.[4][5]
| Anticancer Drug | Combination Schedule | CI50 Value | Interpretation |
| Cisplatin | Simultaneous (0/0 h) | 0.63 - 0.88 | Synergism |
| 9M added 4h after drug (4/0 h) | 0.69 - 0.75 | Synergism | |
| Paclitaxel | Simultaneous (0/0 h) | 0.63 | Highest Synergism |
| 9M added 4h after drug (4/0 h) | 1.24 | Antagonism | |
| Doxorubicin | Simultaneous (0/0 h) | 0.63 - 0.88 | Synergism |
| 9M added 4h after drug (4/0 h) | 0.69 - 0.75 | Synergism | |
| Gemcitabine | Simultaneous (0/0 h) | 0.63 - 0.88 | Synergism |
| 9M added 4h after drug (4/0 h) | 0.69 - 0.75 | Synergism | |
| 9M added 4h before drug (0/4 h) | Synergistic | Highest Synergism |
Table 1: Summary of Combination Index (CI50) values for 9-methoxycanthin-6-one with conventional anticancer drugs in SKOV-3 ovarian cancer cells.[4][5][6]
The data indicates that simultaneous administration of 9-methoxycanthin-6-one with cisplatin, paclitaxel, doxorubicin, or gemcitabine results in synergistic anticancer effects.[4][5] The most potent synergistic interaction was observed with the simultaneous combination of 9M and paclitaxel.[4][5] For sequential treatments, adding 9M four hours before gemcitabine also resulted in a strong synergistic effect.[6]
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The cytotoxic effects of 9-methoxycanthin-6-one and its combinations were determined using the Sulforhodamine B (SRB) assay, a colorimetric method that measures cellular protein content.[7][8][9][10]
Materials:
-
96-well microtiter plates
-
SKOV-3 ovarian cancer cells
-
Culture medium
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed SKOV-3 cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.
-
Drug Treatment: Treat the cells with 9-methoxycanthin-6-one, the anticancer drug of choice, or a combination of both, according to the experimental design (e.g., simultaneous or sequential addition). Incubate for 72 hours.
-
Cell Fixation: Remove the culture medium and add 50-100 µL of 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[7]
-
Staining: After fixation, remove the TCA solution and air-dry the plates. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Wash the plates with 1% acetic acid at least three times to remove unbound dye.[7]
-
Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.[7]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[7]
-
Data Analysis: The absorbance values are proportional to the cellular protein content and, therefore, cell viability.
Analysis of Synergism: Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[2][3][11][12] It is based on the median-effect equation and provides a Combination Index (CI) that defines the nature of the interaction.
Principle: The method analyzes dose-effect data for each drug alone and in combination to determine whether the combined effect is greater than, equal to, or less than the expected additive effect.
Procedure:
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the drug combinations.
-
Median-Effect Analysis: The data is fitted to the median-effect equation to determine parameters such as the IC50 (the concentration that causes 50% inhibition).
-
CI Calculation: The Combination Index is calculated using specialized software (e.g., CompuSyn).[4][5]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing Mechanisms and Workflows
Signaling Pathways of Combination Drugs
The following diagrams illustrate the proposed mechanisms of action for the anticancer drugs used in combination with 9-methoxycanthin-6-one.
Caption: Mechanism of action of Cisplatin.[13][14][15][16][17]
Caption: Mechanism of action of Paclitaxel.[18][19][20][][22]
Caption: Mechanism of action of Doxorubicin.[23][24][25][26][27]
Caption: Mechanism of action of Gemcitabine.[28][29][30][31][32]
Experimental Workflow
The following diagram outlines the general workflow for assessing the synergistic effects of 9-methoxycanthin-6-one with other anticancer drugs.
Caption: Workflow for synergy assessment.
Conclusion and Future Directions
The available evidence strongly suggests that 9-methoxycanthin-6-one, a canthin-6-one alkaloid, exhibits synergistic anticancer effects when combined with conventional chemotherapeutic agents against ovarian cancer cells.[4][5][6] The highest synergism was observed with simultaneous paclitaxel treatment and sequential treatment with gemcitabine.[4][5][6] These findings highlight the potential of canthin-6-one derivatives as adjuvant therapies to enhance the efficacy of standard cancer treatments.
Further research is warranted to:
-
Elucidate the precise molecular mechanisms underlying these synergistic interactions.
-
Investigate the synergistic potential of other canthin-6-one derivatives, including this compound, as data becomes available.
-
Evaluate these combination therapies in in vivo models to validate the in vitro findings.
-
Assess the potential of these combinations to reduce drug resistance and mitigate the toxic side effects of chemotherapy.
This guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of canthin-6-one alkaloids in combination cancer therapy.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. punnettsquare.org [punnettsquare.org]
- 4. jtfs.frim.gov.my [jtfs.frim.gov.my]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synergistic effects between 9-methoxycanthin-6-one when combined with selected chemo-drugs in inhibiting the proliferations of ovarian cancer cells [frontiersin.org]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. scispace.com [scispace.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Paclitaxel - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinPGx [clinpgx.org]
- 26. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. remedypublications.com [remedypublications.com]
- 28. go.drugbank.com [go.drugbank.com]
- 29. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 31. Gemcitabine - Wikipedia [en.wikipedia.org]
- 32. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Canthin-6-One Alkaloids' Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Canthin-6-one and its alkaloid derivatives represent a promising class of compounds with demonstrated cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of their in vitro anti-cancer activities, supported by quantitative data from multiple studies. Detailed experimental protocols for common cytotoxicity assays are also provided to aid in the replication and further investigation of these findings.
Quantitative Cytotoxicity Data
The cytotoxic potential of various canthin-6-one alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific alkaloid, the cancer cell line, and the duration of exposure. The following table summarizes the IC50 values for several canthin-6-one derivatives.
| Alkaloid/Derivative | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| Canthin-6-one | HT29 (Colon) | >10 | MTT | [1] |
| Canthin-6-one | H1975 (Lung) | 7.6 ± 1.2 | MTT | [1][2] |
| Canthin-6-one | A549 (Lung) | 10.7 ± 1.5 | MTT | [1][2] |
| Canthin-6-one | MCF-7 (Breast) | 8.9 ± 1.1 | MTT | [1][2] |
| Canthin-6-one | PC-3 (Prostate) | Not Specified | Not Specified | [3] |
| Canthin-6-one | HeLa (Cervical) | Not Specified | Not Specified | [3] |
| Canthin-6-one | Jurkat (T-cell leukemia) | Not Specified | Not Specified | [3] |
| Canthin-6-one | C6 (Glioma) | Not Specified | Not Specified | [3] |
| Canthin-6-one | NIH-3T3 (Fibroblast) | Not Specified | Not Specified | [3] |
| Canthin-6-one | Kasumi-1 (AML) | 36-80 (EC50) | Proliferation Assay | [4][5] |
| Canthin-6-one | KG-1 (AML) | 36-80 (EC50) | Proliferation Assay | [4][5] |
| 1-Methoxycanthin-6-one | Jurkat (T-cell leukemia) | ~40 | Sub-G1 Flow Cytometry | [6] |
| 1-Methoxycanthin-6-one | HuH7 (Hepatocellular) | <10 - ~40 | Not Specified | [7] |
| 1-Methoxycanthin-6-one | NPA (Papillary thyroid) | <10 - ~40 | Not Specified | [7] |
| 1-Methoxycanthin-6-one | ARO (Anaplastic thyroid) | <10 - ~40 | Not Specified | [7] |
| 9-Hydroxycanthin-6-one | Ovarian Cancer Cells | Potent Cytotoxicity | Not Specified | [8][9] |
| 10-Methoxy-canthin-6-one | Kasumi-1 (AML) | ~60 | Not Specified | [4][5][10] |
| 10-Methoxy-canthin-6-one | KG-1 (AML) | ~60 | Not Specified | [4][5][10] |
| Compound 8h (C-2 amide derivative) | HT29 (Colon) | 1.0 ± 0.1 | MTT | [1][2] |
| Compound 8h (C-2 amide derivative) | H1975 (Lung) | 1.9 ± 0.3 | MTT | [1][2] |
| Compound 8h (C-2 amide derivative) | A549 (Lung) | 1.5 ± 0.2 | MTT | [1][2] |
| Compound 8h (C-2 amide derivative) | MCF-7 (Breast) | 1.2 ± 0.2 | MTT | [1][2] |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of canthin-6-one alkaloids are mediated through various mechanisms, primarily the induction of apoptosis and cell cycle arrest.
Canthin-6-one: This parent compound has been shown to exert antiproliferative effects by causing an accumulation of cells in the G2/M phase of the cell cycle.[3] This is associated with a decrease in DNA synthesis and interference with mitotic spindle formation.[3]
10-Methoxy-canthin-6-one: At lower concentrations (2-4 µM), this derivative induces G2/M cell cycle arrest in acute myeloid leukemia (AML) cells.[4][5][10] This effect is mediated by the activation of the DNA damage response pathway, involving the phosphorylation of ATM, ATR, Chk1/2, p53, and H2A.X.[4][5][10]
9-Hydroxycanthin-6-one: This derivative induces apoptosis in human ovarian cancer cells through a caspase- and reactive oxygen species (ROS)-dependent pathway.[9] It activates the initiator caspases-8 and -9, as well as the executioner caspase-3.[9] The pro-apoptotic activity can be attenuated by the antioxidant N-acetyl-l-cysteine (NAC), highlighting the critical role of ROS.[9]
1-Methoxy-canthin-6-one: The pro-apoptotic activity of this alkaloid is dependent on the c-Jun NH2-terminal kinase (JNK) signaling pathway.[6]
Novel synthetic derivatives of canthin-6-one have also been shown to induce apoptosis, DNA damage, and ferroptosis, indicating that the core structure can be modified to elicit diverse cell death mechanisms.[2]
Experimental Protocols
The following are detailed methodologies for the Sulforhodamine B (SRB) and MTT assays, which are commonly used to assess the cytotoxicity of compounds like canthin-6-one alkaloids.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the canthin-6-one alkaloids for the desired exposure time (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a suitable density and incubate overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the canthin-6-one alkaloids for the specified duration.
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow the MTT to be metabolized.
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and then measure the absorbance at 590 nm.
This guide provides a foundational overview for researchers interested in the cytotoxic properties of canthin-6-one alkaloids. The provided data and protocols can serve as a starting point for further in-depth studies to explore the full therapeutic potential of this fascinating class of natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 4,5-Dimethoxycanthin-6-one for LSD1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,5-Dimethoxycanthin-6-one's performance as a Lysine-Specific Demethylase 1 (LSD1) inhibitor alongside other known inhibitors. While 4,5-Dimethoxycanthin-6-one has been identified as a novel inhibitor of LSD1, this guide also highlights the current landscape of LSD1 inhibitors with available quantitative data to offer a comprehensive perspective for research and development.
Introduction to 4,5-Dimethoxycanthin-6-one and LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in tumorigenesis and is a promising target for cancer therapy.[1][2] It primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] A recent study has identified 4,5-Dimethoxycanthin-6-one as a novel inhibitor of LSD1, demonstrating its potential in cancer treatment, specifically in glioblastoma.[1][2] This compound has been shown to inhibit the proliferation of glioblastoma cells and induce apoptosis and pyroptosis.[1][2] Mechanistically, 4,5-Dimethoxycanthin-6-one has been observed to inhibit the AKT/mTOR and MAPK signaling pathways in glioblastoma cells.[1]
While the inhibitory activity of 4,5-Dimethoxycanthin-6-one against LSD1 has been established, detailed quantitative data on its specific IC50 value and its selectivity against other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and the closely related LSD2, are not yet available in the public domain. Therefore, this guide presents a comparison with a panel of well-characterized LSD1 inhibitors for which such data exists, providing a valuable benchmark for evaluating potential new therapeutic agents like 4,5-Dimethoxycanthin-6-one.
Comparative Analysis of LSD1 Inhibitors
To contextualize the potential of 4,5-Dimethoxycanthin-6-one, the following table summarizes the inhibitory potency (IC50 values) of several known LSD1 inhibitors against LSD1 and other amine oxidases. Lower IC50 values indicate higher potency. The selectivity can be inferred by comparing the IC50 for LSD1 to those for MAO-A, MAO-B, and LSD2.
| Compound | Type | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD2 IC50 (µM) | Reference(s) |
| 4,5-Dimethoxycanthin-6-one | Reversible | Not Reported | Not Reported | Not Reported | Not Reported | [1][2] |
| Tranylcypromine (TCP) | Irreversible | 5.6 | 2.84 | 0.73 | >100 | [3] |
| ORY-1001 (Iadademstat) | Irreversible | 0.018 | >100 | >100 | >100 | [3] |
| GSK2879552 | Irreversible | 0.016 | >1000 | >1000 | >1000 | |
| SP-2509 (HCI-2509) | Reversible | 2.5 | >100 | >100 | <50% at 10µM | [3] |
| OG-668 | Irreversible | 0.0076 | >100 | >100 | >100 | [3] |
| Pargyline (PRG) | Irreversible | >1000 | 3.84 | 0.24 | >100 | [3] |
| Phenelzine (PLZ) | Irreversible | >1000 | 0.42 | 0.83 | >100 | [3] |
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug development. The following are detailed methodologies for two common assays used to evaluate LSD1 activity.
Peroxidase-Coupled Assay
This assay provides a continuous spectrophotometric measurement of LSD1 activity. The demethylation of a substrate by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a chromogenic substrate, such as Amplex Red, to produce a fluorescent or colored product that can be quantified.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer.
-
Substrate: H3 (1-21) K4me2 peptide.
-
Horseradish Peroxidase (HRP).
-
Chromogenic Substrate: Amplex Red solution.
-
Inhibitor: 4,5-Dimethoxycanthin-6-one or other test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, LSD1 enzyme, HRP, and the chromogenic substrate.
-
Add the test inhibitor at various concentrations. A DMSO control is run in parallel.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the peptide substrate.
-
Monitor the increase in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a highly sensitive, robust method for measuring enzyme activity in a high-throughput format. It relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) molecule.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Specific buffer conditions as recommended by the HTRF kit manufacturer.
-
LSD1 Enzyme: Recombinant human LSD1.
-
Substrate: Biotinylated H3K4me1 or H3K4me2 peptide.
-
Detection Reagents: Europium cryptate-labeled anti-H3K4me0 antibody (donor) and XL665-conjugated streptavidin (acceptor).
-
Inhibitor: Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the LSD1 enzyme and the test inhibitor at various concentrations.
-
Add the biotinylated peptide substrate to initiate the enzymatic reaction.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature to allow for demethylation.
-
Stop the reaction and add the detection reagents (Europium-labeled antibody and XL665-streptavidin).
-
Incubate for another period to allow for the formation of the detection complex.
-
-
Data Analysis:
-
Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible microplate reader.
-
Calculate the ratio of the acceptor and donor signals.
-
Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: General workflow for in vitro LSD1 inhibition assays.
LSD1 Signaling Pathway in Cancer
Caption: Simplified signaling pathway of LSD1 inhibition by 4,5-Dimethoxycanthin-6-one.
Conclusion
4,5-Dimethoxycanthin-6-one presents a promising scaffold for the development of novel LSD1 inhibitors. Its demonstrated activity in glioblastoma cell lines warrants further investigation.[1][2] However, to fully evaluate its therapeutic potential and selectivity, quantitative enzymatic assays are essential to determine its IC50 value against LSD1 and a panel of related amine oxidases. The comparative data provided in this guide for established LSD1 inhibitors serves as a valuable resource for researchers to benchmark the performance of new chemical entities in this class. Future studies should focus on elucidating the detailed selectivity profile of 4,5-Dimethoxycanthin-6-one to advance its development as a potential anti-cancer agent.
References
- 1. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Drug Resistance: A Comparative Analysis of 4,5-Dimethoxycanthin-6-one and Other Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms of action and cross-resistance profiles of the novel LSD1 inhibitor, 4,5-Dimethoxycanthin-6-one, in the context of established topoisomerase and ABC transporter inhibitors.
Disclaimer: As of this publication, direct cross-resistance studies involving 4,9-Dimethoxycanthin-6-one are not available in the public domain. This guide will focus on the closely related and well-studied compound, 4,5-Dimethoxycanthin-6-one , a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1). The principles of cross-resistance are explored through comparative data on established classes of inhibitors, namely those targeting topoisomerases and ABC transporters, to provide a framework for understanding potential resistance mechanisms.
Introduction to 4,5-Dimethoxycanthin-6-one: A Novel Epigenetic Modulator
4,5-Dimethoxycanthin-6-one has emerged as a promising anti-cancer agent, particularly in the context of glioblastoma.[1][2][3] Its primary mechanism of action is the inhibition of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3] By inhibiting LSD1, 4,5-Dimethoxycanthin-6-one disrupts the demethylation of histones, leading to the suppression of critical cancer-promoting signaling pathways such as AKT/mTOR and MAPK.[1] This ultimately results in decreased proliferation and increased apoptosis and pyroptosis in cancer cells.[1][2][3] Recent studies have also suggested that it may inhibit glioblastoma progression by targeting the TSPAN1/TM4SF1 axis.[4]
Comparative Analysis of Inhibitor Performance
Understanding the potential for cross-resistance is paramount in drug development. While specific data for 4,5-Dimethoxycanthin-6-one is nascent, we can draw parallels by examining cross-resistance patterns in two well-established classes of cancer therapeutics: topoisomerase inhibitors and drugs affected by ABC transporter-mediated resistance.
Cross-Resistance in Topoisomerase Inhibitors
Topoisomerase inhibitors are a cornerstone of chemotherapy. However, their efficacy can be limited by the development of resistance, which often leads to cross-resistance with other agents in the same class.
Table 1: Cross-Resistance Profile of Topoisomerase Inhibitors in Neuroblastoma Cell Lines [5]
| Cell Line | Etoposide (Topoisomerase II Inhibitor) LC90 (µM) | Topotecan (Topoisomerase I Inhibitor) LC90 (µM) | SN-38 (Topoisomerase I Inhibitor) LC90 (µM) | Resistance Status |
| Sensitive Lines | ||||
| SK-N-SH | 0.8 | 0.03 | 0.002 | Sensitive |
| IMR-32 | 1.2 | 0.04 | 0.003 | Sensitive |
| Resistant Lines | ||||
| SK-N-BE(2) | >10 | >0.1 | >0.01 | Resistant |
| CHP-134 | >10 | >0.1 | >0.01 | Resistant |
| LA-N-5 | >10 | >0.1 | >0.01 | Resistant |
| SMS-KCNR | >10 | >0.1 | >0.01 | Resistant |
| CHLA-20 | >10 | >0.1 | >0.01 | Resistant |
| CHLA-15 | >10 | >0.1 | >0.01 | Resistant |
LC90 values represent the concentration required to kill 90% of the cells. Data indicates that cell lines resistant to the topoisomerase II inhibitor etoposide also exhibit resistance to the topoisomerase I inhibitors topotecan and SN-38.
Table 2: IC50 Values of SN-38 in Sensitive and Resistant Gastric Carcinoma Cell Lines [6]
| Cell Line | Parent IC50 (nM) | Resistant Subline IC50 (nM) |
| OCUM-2M | 6.4 | 304 |
| OCUM-8 | 2.6 | 10.5 |
IC50 values demonstrate a significant increase in the concentration of SN-38 required to inhibit the growth of resistant cell lines compared to their parental counterparts.
Cross-Resistance Mediated by ABC Transporters
ATP-binding cassette (ABC) transporters are membrane proteins that actively efflux a wide range of substrates, including many chemotherapeutic drugs, from the cell. Overexpression of these transporters is a major mechanism of multidrug resistance (MDR).
Table 3: Effect of ABC Transporter Inhibitors on Chemosensitivity [7][8]
| Cell Line | Cytotoxic Drug | IC50 without Inhibitor (µM) | Inhibitor | IC50 with Inhibitor (µM) | Transporter Overexpressed |
| Resistant SCLC Line | Etoposide | > 7.49 | Elacridar | < 7.49 | ABCB1 |
| Resistant SCLC Line | SN-38 | > 0.045 | Elacridar | < 0.045 | ABCG2 |
| Resistant SCLC Line | Etoposide | > 7.49 | Tariquidar | < 7.49 | ABCB1 |
| Resistant SCLC Line | SN-38 | > 0.045 | Tariquidar | < 0.045 | ABCG2 |
This data illustrates that inhibition of ABCB1 and ABCG2 transporters can restore sensitivity to etoposide and SN-38 in resistant small cell lung cancer (SCLC) cell lines.
Table 4: IC50 Values of Mitoxantrone in Parental and ABCG2-Overexpressing Cell Lines with and without Inhibitors [9]
| Cell Line | Mitoxantrone IC50 (µM) | Mitoxantrone + 1a IC50 (µM) | Mitoxantrone + 1b IC50 (µM) | Mitoxantrone + 1d IC50 (µM) | Mitoxantrone + Ko143 IC50 (µM) |
| PLB-985 (Parental) | < 0.01 | < 0.01 | < 0.01 | < 0.01 | < 0.01 |
| PLB/ABCG2 | 0.12 | 0.01 | 0.02 | 0.01 | 0.01 |
Primaquine derivatives (1a, 1b, 1d) and the known ABCG2 inhibitor Ko143 significantly reduce the IC50 of mitoxantrone in cells overexpressing the ABCG2 transporter, demonstrating a reversal of resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Glioblastoma cell lines (e.g., U87, U251, T98G) are seeded in 96-well plates at a specified density and allowed to adhere overnight.[1][2]
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., 4,5-Dimethoxycanthin-6-one) for a defined period (e.g., 48 hours).[10]
-
MTT Incubation: MTT reagent is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., LSD1, p-Akt, BAX, BCL-2).[1]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Gene Expression Analysis (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the amount of a specific RNA.
-
RNA Extraction: Total RNA is isolated from the treated and control cells.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is amplified using specific primers for the genes of interest (e.g., BAX, BCL-2, Caspases) and a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine.[1]
-
Data Analysis: The expression level of the target gene is quantified relative to a reference gene (e.g., GAPDH).
Visualizing the Mechanisms of Action and Resistance
Signaling Pathway of 4,5-Dimethoxycanthin-6-one
Caption: Inhibition of LSD1 by 4,5-Dimethoxycanthin-6-one suppresses pro-survival pathways.
ABC Transporter-Mediated Drug Efflux
Caption: ABC transporters utilize ATP to efflux drugs, reducing intracellular concentration.
Mechanisms of Topoisomerase Inhibitor Resistance
Caption: Resistance to topoisomerase inhibitors arises from target mutations or increased drug efflux.
Conclusion and Future Directions
While 4,5-Dimethoxycanthin-6-one shows significant promise as an LSD1 inhibitor for glioblastoma, its journey through preclinical and clinical development will require a thorough understanding of potential resistance mechanisms. The established patterns of cross-resistance among topoisomerase inhibitors and the broad-spectrum resistance conferred by ABC transporters highlight the challenges in cancer therapy. Future research should focus on elucidating whether 4,5-Dimethoxycanthin-6-one is a substrate for ABC transporters and whether its efficacy is impacted by alterations in downstream signaling pathways that could confer resistance. Such studies will be instrumental in designing effective combination therapies and positioning this novel agent for optimal clinical benefit.
References
- 1. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,5-Dimethoxycanthin-6-one Inhibits Glioblastoma Stem Cell and Tumor Growth by Inhibiting TSPAN1 Interaction with TM4SF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-resistance of topoisomerase I and II inhibitors in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
Canthin-6-Ones: A Comparative Analysis of Their Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Canthin-6-one, a subclass of β-carboline alkaloids, and its derivatives have emerged as promising candidates in the development of novel anti-inflammatory therapeutics.[1][2][3] Extensive research has demonstrated their potential to modulate key inflammatory pathways and suppress the production of pro-inflammatory mediators. This guide provides a comparative analysis of the anti-inflammatory properties of various canthin-6-one alkaloids, supported by experimental data and detailed methodologies to aid in further research and development.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of canthin-6-one and its derivatives has been evaluated through various in vitro and in vivo models. The following table summarizes the key quantitative data, providing a direct comparison of their efficacy.
| Compound | Assay | Model | Key Parameter | Value | Reference |
| Canthin-6-one | Anti-inflammatory | Carrageenan-induced paw edema in rats | ED50 | 96.64 ± 0.012 mg/Kg (p.o.) | [4] |
| Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 | Not explicitly stated, but significant inhibition at 1 and 5 µM | [5][6] | |
| NF-κB Inhibition | LPS-stimulated macrophages | - | Downregulates NF-κB activity | [5][7] | |
| 5-Methoxycanthin-6-one | Anti-inflammatory | Carrageenan-induced paw edema in rats | ED50 | 60.84 ± 0.010 mg/Kg (p.o.) | [4] |
| 9-Methoxycanthin-6-one | NF-κB Inhibition | In vitro luciferase reporter assay | IC50 | 3.8 µM | [7][8] |
| 9-Hydroxycanthin-6-one | NF-κB Inhibition | In vitro luciferase reporter assay | IC50 | 7.4 µM | [7][8] |
| 5-(1-hydroxyethyl)-canthin-6-one | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 macrophages | - | Significant inhibition at 7.5 and 15 µM | [5][6] |
| PGE2 Production Inhibition | LPS-stimulated macrophages | - | Significant inhibition at 15 µM | [5] | |
| Methyl canthin-6-one-2-carboxylate | Pro-inflammatory Mediator Inhibition | LPS-stimulated macrophages | - | Significantly suppressed IL-1β, IL-6, IL-18, TNF-α, NO, and COX2 | [9] |
| NLRP3 Inflammasome Activation | LPS/ATP-induced macrophages | - | Significantly reduced cleaved IL-1β and caspase-1 | [9] |
Mechanisms of Anti-inflammatory Action
Canthin-6-ones exert their anti-inflammatory effects by modulating multiple crucial signaling pathways. The primary mechanisms involve the inhibition of the NF-κB, MAPK, and JAK/STAT pathways, which are central to the inflammatory response.[1][7]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of pro-inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, iNOS, and COX-2.[6][10] Canthin-6-ones have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.[5][7]
MAPK and JAK/STAT Signaling Pathways
Canthin-6-ones also regulate the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[1][7] The MAPK family, including p38, JNK, and ERK, and the JAK/STAT pathway are activated by various inflammatory stimuli and play critical roles in the production of pro-inflammatory cytokines and mediators.[11][12][13] By inhibiting the phosphorylation of key proteins in these cascades, canthin-6-ones can further suppress the inflammatory response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the analysis of canthin-6-one's anti-inflammatory properties.
In Vitro Assays
The murine macrophage cell line RAW 264.7 is commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of canthin-6-one derivatives for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 24 hours for mediator production).
NO production is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a sodium nitrite standard curve.[1][10][11]
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a streptavidin-HRP conjugate and incubate.
-
After washing, add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Cytokine concentrations are determined by comparison with the standard curve.[14][15][16]
-
Western blotting is used to determine the expression and phosphorylation levels of key proteins in the NF-κB, MAPK, and JAK/STAT signaling pathways.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, ERK, JAK, and STAT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[6][17][18]
-
In Vivo Assay
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Procedure:
-
Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds (canthin-6-ones) or vehicle (control) are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before carrageenan injection.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.[5][7][19]
-
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of the anti-inflammatory properties of canthin-6-one derivatives.
This guide provides a comprehensive overview and comparison of the anti-inflammatory properties of canthin-6-one alkaloids. The presented data and detailed protocols serve as a valuable resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into this promising class of natural compounds.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. mdpi.com [mdpi.com]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,9-Dimethoxycanthin-6-one: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of a Bioactive Alkaloid
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of 4,9-Dimethoxycanthin-6-one.
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound in either solid form or in solution.[1]
-
Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Spill Management: In the event of a spill, the area should be isolated. Absorb liquid spills with an inert material such as vermiculite, dry sand, or earth.[1] The contaminated material must then be placed into a designated, labeled hazardous waste container.[1] It is crucial to prevent the chemical from entering drains or waterways.[1]
Summary of Handling and Disposal Parameters
The following table summarizes key information for the safe handling and disposal of canthin-6-one alkaloids, based on available data for related compounds.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Personal Protective Equipment | Safety goggles, lab coat, chemical-resistant gloves | [1] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Contractor | [1] |
| Improper Disposal Routes | Drains, Waterways, Regular Trash | [1][2] |
| Solid Waste Collection | Dedicated, clearly labeled hazardous waste container | [1][2] |
| Liquid Waste Collection | Separate, sealed, and clearly labeled hazardous waste container | [1][2] |
| Contaminated Sharps | Designated, puncture-resistant sharps container | [1][2] |
Step-by-Step Disposal Plan
The disposal of this compound must be managed through a systematic process of segregation, collection, storage, and professional disposal.
Experimental Protocol for Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure, unused, or expired this compound in a dedicated, leak-proof hazardous waste container.[2]
-
Any disposable items that have been grossly contaminated, such as weighing paper, gloves, and pipette tips, should also be placed in this container.[1]
-
The container must be clearly labeled with "Hazardous Waste" and "this compound".[1]
-
-
Liquid Waste:
-
Solutions containing this compound, including stock solutions, experimental solutions, and solvent rinses from cleaning contaminated glassware, must be collected in a separate, compatible, and sealable hazardous waste container (e.g., a glass or polyethylene bottle).[2]
-
Label the container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "in DMSO"), and an approximate concentration.[2]
-
-
Contaminated Sharps:
Storage and Final Disposal:
-
Temporary Storage: All hazardous waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area within the laboratory.[2][3] Ensure containers are stored in secondary containment to prevent spills.[2]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Provide the waste disposal personnel with a complete and accurate description of the waste.[1]
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
